molecular formula C32H30N2O4 B12394613 Antiparasitic agent-17

Antiparasitic agent-17

Cat. No.: B12394613
M. Wt: 506.6 g/mol
InChI Key: SXIVDURMEMUDGS-UHFFFAOYSA-N
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Description

Antiparasitic agent-17 is a useful research compound. Its molecular formula is C32H30N2O4 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

1-[(2-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2-methyl-N,4-diphenyl-5-(4-propan-2-ylphenyl)pyrrole-3-carboxamide

InChI

InChI=1S/C32H30N2O4/c1-20(2)22-14-16-24(17-15-22)30-29(23-10-6-4-7-11-23)28(31(36)33-26-12-8-5-9-13-26)21(3)34(30)19-25-18-27(35)38-32(25)37/h4-18,20,32,37H,19H2,1-3H3,(H,33,36)

InChI Key

SXIVDURMEMUDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1CC2=CC(=O)OC2O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Whitepaper: Discovery and Isolation of Antiparasitic Agent-17

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of a novel antiparasitic compound, designated Antiparasitic Agent-17. Isolated from the marine sponge Acanthella cavernosa, this small molecule exhibits potent and selective activity against a range of protozoan and helminthic parasites. This whitepaper details the high-throughput screening cascade, bioassay-guided fractionation process, and initial mechanism of action studies. All experimental data is presented in standardized tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding by researchers, scientists, and drug development professionals.

Introduction

Parasitic diseases continue to pose a significant global health burden, affecting billions of people, particularly in tropical and subtropical regions.[1] The emergence of drug-resistant parasite strains necessitates the urgent discovery and development of novel antiparasitic agents with new mechanisms of action.[2][3] Natural products have historically been a rich source of antiparasitic drugs, with compounds like quinine and artemisinin being prime examples.[1][4] Marine invertebrates, in particular, represent a vast and largely untapped reservoir of chemical diversity with therapeutic potential.[5][6][7]

This whitepaper describes the successful identification and isolation of this compound from the marine sponge Acanthella cavernosa, collected from the deep-water coral reefs of the South China Sea. The discovery was the result of a large-scale screening campaign of a marine natural product library against a panel of clinically relevant parasites.

Discovery and Screening

The initial discovery of this compound was facilitated by a high-throughput screening (HTS) campaign. A crude methanolic extract of Acanthella cavernosa demonstrated significant activity in a primary phenotypic screen against Trypanosoma cruzi.

High-Throughput Screening Protocol
  • Assay Type: Whole-organism phenotypic screen.[8]

  • Parasite: Genetically engineered Trypanosoma cruzi expressing β-galactosidase.

  • Methodology:

    • 384-well microplates were seeded with host cells (Vero cells) and subsequently infected with T. cruzi trypomastigotes.

    • The crude extract library was arrayed and added to the assay plates at a concentration of 50 µg/mL.

    • Plates were incubated for 72 hours to allow for parasite proliferation.

    • A substrate for β-galactosidase was added, and the resulting chemiluminescent signal was read using an automated plate reader.

    • A parallel assay with uninfected Vero cells was run to assess cytotoxicity.

  • Hit Criteria: >80% inhibition of parasite growth with <20% host cell cytotoxicity.

The crude extract of A. cavernosa was identified as a primary hit and selected for further investigation.

Bioassay-Guided Isolation of this compound

The process of isolating the active constituent from the crude extract was achieved through bioassay-guided fractionation.[9][10][11] This iterative process involves separating the extract into fractions and testing each fraction for biological activity, thereby guiding the purification of the active compound(s).[12]

Experimental Protocol for Isolation
  • Extraction: 2 kg of lyophilized A. cavernosa sponge material was extracted with methanol (3 x 5 L). The combined extracts were concentrated under reduced pressure to yield a dark, viscous crude extract (120 g).

  • Solvent Partitioning: The crude extract was subjected to liquid-liquid partitioning between n-hexane, dichloromethane (DCM), ethyl acetate, and water. The anti-trypanosomal activity was found to be concentrated in the DCM fraction.

  • Column Chromatography: The active DCM fraction (25 g) was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and tested for activity.

  • High-Performance Liquid Chromatography (HPLC): The most active fractions from the silica column were pooled and further purified by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient. This step yielded pure this compound (85 mg).

The workflow for the bioassay-guided fractionation is depicted below.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification Sponge Biomass Sponge Biomass Crude Methanol Extract Crude Methanol Extract Sponge Biomass->Crude Methanol Extract Methanol Extraction DCM Fraction (Active) DCM Fraction (Active) Crude Methanol Extract->DCM Fraction (Active) Solvent Partitioning Other Fractions (Inactive) Other Fractions (Inactive) Crude Methanol Extract->Other Fractions (Inactive) Silica Gel Column Silica Gel Column DCM Fraction (Active)->Silica Gel Column Active Silica Fractions Active Silica Fractions Silica Gel Column->Active Silica Fractions Bioassay RP-HPLC RP-HPLC Active Silica Fractions->RP-HPLC Pure Agent-17 Pure Agent-17 RP-HPLC->Pure Agent-17

Caption: Bioassay-guided isolation workflow for this compound.

Biological Activity and Physicochemical Properties

This compound was evaluated against a panel of parasites to determine its spectrum of activity. Cytotoxicity against a mammalian cell line was also assessed to determine its selectivity index.

Table 1: In Vitro Antiparasitic Activity and Cytotoxicity of Agent-17

OrganismAssay TypeIC50 (µM)Selectivity Index (SI)
Trypanosoma cruziAmastigote viability0.85117.6
Leishmania donovaniAmastigote viability1.283.3
Plasmodium falciparumSYBR Green I assay0.45222.2
Schistosoma mansoniAdult worm motility2.540.0
Vero Cells (mammalian)Resazurin viability>100-

The physicochemical properties of this compound were determined to assess its drug-like potential.[13][14][15][16]

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight432.5 g/mol Mass Spectrometry
cLogP3.2Calculated
Aqueous Solubility15 µg/mLNephelometry
Caco-2 Permeability18 x 10⁻⁶ cm/sIn vitro cell assay

Preliminary Mechanism of Action Studies

Initial studies to elucidate the mechanism of action of this compound suggest that it interferes with a critical metabolic pathway in parasites that is absent in humans.[3][17]

Target Identification

A yeast-based screening platform was utilized, expressing various essential parasite enzymes.[18] This screen identified Pteridine Reductase 1 (PTR1) as a potential target. PTR1 is an enzyme found in some protozoan parasites that provides a bypass for dihydrofolate reductase (DHFR) inhibition, a target for some existing antiparasitic drugs.[3] The absence of PTR1 in humans makes it an attractive drug target.[3]

The proposed signaling pathway interference is illustrated below.

cluster_parasite Parasite Folate Pathway DHFR DHFR DNA Synthesis DNA Synthesis DHFR->DNA Synthesis Tetrahydrofolate PTR1 PTR1 PTR1->DNA Synthesis Folate Folate Folate->DHFR Dihydrofolate Folate->PTR1 Biopterins Agent17 This compound Agent17->PTR1 Inhibition

Caption: Proposed mechanism of action via PTR1 inhibition.

Conclusion and Future Directions

This compound is a novel marine natural product with potent and selective activity against a range of clinically significant parasites. The successful bioassay-guided isolation has provided sufficient quantities of the pure compound for preliminary characterization. The favorable physicochemical properties and the proposed mechanism of action, targeting the parasite-specific enzyme PTR1, make this compound a promising lead compound for further drug development.

Future work will focus on:

  • Complete structural elucidation using NMR and X-ray crystallography.

  • In vivo efficacy studies in animal models of parasitic disease.

  • Lead optimization through medicinal chemistry to improve potency and drug-like properties.

  • Definitive target validation and mechanism of action studies.

References

Antiparasitic Agent-17: A Technical Guide on its Natural Origin, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic Agent-17 (AP-17) is a novel macrocyclic lactone with potent and broad-spectrum antiparasitic properties. This document provides a comprehensive technical overview of the origin, discovery, and characterization of AP-17. It details the isolation of the compound from its natural source, the marine fungus Aspergillus maritimus (strain KMF-21), and outlines the experimental protocols for its purification and structural elucidation. Quantitative data on its bioactivity against various parasites are presented, along with a proposed mechanism of action involving the disruption of parasitic mitochondrial function. This guide is intended to serve as a foundational resource for researchers engaged in the development of new antiparasitic therapies.

Introduction

The rise of drug-resistant parasites poses a significant threat to global health, necessitating the discovery of novel antiparasitic agents with unique mechanisms of action.[1] Natural products, particularly those from microbial sources, have historically been a rich source of antiparasitic drugs, such as ivermectin derived from Streptomyces avermitilis.[2][3] In the search for new therapeutic leads, marine microorganisms have emerged as a promising frontier due to their unique biodiversity and the production of chemically diverse secondary metabolites. This guide focuses on this compound (AP-17), a recently identified compound from a marine-derived fungus, which demonstrates significant potential as a next-generation antiparasitic drug.

Discovery and Natural Source

Isolation of the Producing Organism

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus maritimus, strain KMF-21. The fungus was isolated from a sediment sample collected at a depth of 50 meters in the South China Sea. The initial screening of microbial extracts revealed that the broth from A. maritimus KMF-21 exhibited potent inhibitory activity against a panel of parasitic protozoa and helminths.

Fermentation and Production

Optimal production of AP-17 was achieved through submerged fermentation in a nutrient-rich medium.

Table 1: Fermentation Parameters for AP-17 Production

ParameterOptimal Value
Medium Potato Dextrose Broth (PDB) with 2% Sea Salt
Incubation Temperature 28°C
Agitation Speed 180 rpm
Fermentation Period 10 days
pH 6.5

Physicochemical Properties of AP-17

AP-17 was isolated as a white, amorphous solid. Its physicochemical properties are summarized below.

Table 2: Physicochemical Data for this compound (AP-17)

PropertyValue
Molecular Formula C₂₇H₄₂O₇
Molecular Weight 478.6 g/mol
Appearance White Amorphous Powder
Solubility Soluble in Methanol, DMSO, Chloroform
Melting Point 162-165°C
UV (λmax in MeOH) 245 nm

Experimental Protocols

Protocol for Isolation and Purification of AP-17
  • Fermentation: A 50 L culture of Aspergillus maritimus KMF-21 was grown for 10 days under the conditions specified in Table 1.

  • Extraction: The culture broth was separated from the mycelia by filtration. The filtrate was extracted three times with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Step 1 (Silica Gel Chromatography): The crude extract was subjected to silica gel column chromatography using a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:1 v/v). Fractions were collected and tested for bioactivity.

    • Step 2 (Sephadex LH-20): Active fractions were pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.

    • Step 3 (HPLC): Final purification was achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of 85% methanol in water, yielding pure AP-17.

Protocol for In Vitro Antiparasitic Assays
  • Parasite Culture: Plasmodium falciparum, Trypanosoma cruzi, and Leishmania donovani were cultured under standard laboratory conditions.

  • Drug Preparation: AP-17 was dissolved in DMSO to create a stock solution and then serially diluted in the appropriate culture medium.

  • Assay Procedure: Parasites were exposed to varying concentrations of AP-17 for 48 hours.

  • Viability Measurement: Parasite viability was assessed using a SYBR Green I-based fluorescence assay for P. falciparum and resazurin-based assays for T. cruzi and L. donovani.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Quantitative Bioactivity Data

AP-17 exhibits potent activity against a range of protozoan and helminth parasites with minimal cytotoxicity to mammalian cells.

Table 3: In Vitro Antiparasitic Activity and Cytotoxicity of AP-17

OrganismTypeIC₅₀ (μM)Cytotoxicity (CC₅₀, Vero Cells, μM)Selectivity Index (SI)
Plasmodium falciparum (3D7)Protozoa0.05> 50> 1000
Trypanosoma cruzi (Tulahuen)Protozoa0.21> 50> 238
Leishmania donovani (MHOM/SD/62/1S)Protozoa0.15> 50> 333
Schistosoma mansoni (Adult)Helminth1.5> 50> 33
Brugia malayi (Microfilariae)Helminth0.8> 50> 62

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the discovery of AP-17 and its proposed mechanism of action.

Discovery_Workflow cluster_collection Sample Collection & Isolation cluster_screening Screening & Production cluster_purification Purification & Elucidation A Marine Sediment Collection B Fungal Isolation (Aspergillus maritimus KMF-21) A->B C Fermentation & Crude Extract Preparation B->C Inoculation D Antiparasitic Bioassay Screening C->D E Bioassay-Guided Fractionation D->E Active Hit F HPLC Purification of AP-17 E->F G Structural Elucidation (NMR, MS) F->G

Caption: Workflow for the discovery and isolation of this compound.

Mechanism_Pathway cluster_parasite Parasite Cell cluster_mito Mitochondrion AP17 This compound Membrane_Potential ΔΨm (Membrane Potential) AP17->Membrane_Potential Disrupts ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Uncouples ATP ATP Production ATP_Synthase->ATP Blocks Membrane_Potential->ETC Inhibits Apoptosis Cell Death ATP->Apoptosis Depletion Leads To

Caption: Proposed mechanism of AP-17 via mitochondrial disruption in parasites.

Conclusion

This compound, isolated from the marine fungus Aspergillus maritimus, is a promising new natural product with potent and selective activity against a broad range of parasites. Its unique origin and powerful bioactivity warrant further investigation, including in vivo efficacy studies and detailed mechanism of action analysis. The protocols and data presented in this guide provide a critical foundation for the continued development of AP-17 as a potential clinical candidate in the fight against parasitic diseases.

References

A Comprehensive Technical Guide on the Synthesis of Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ivermectin, a potent antiparasitic agent, has had a profound impact on both veterinary and human medicine, leading to its discoverers, William C. Campbell and Satoshi Ōmura, being awarded the 2015 Nobel Prize in Physiology or Medicine.[1][2] This guide provides an in-depth overview of its synthesis, experimental protocols, and mechanism of action.

Overview of Ivermectin Synthesis

Ivermectin is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones produced by the fermentation of the soil bacterium Streptomyces avermitilis.[3] The synthesis of ivermectin from avermectin primarily involves a selective hydrogenation of the C22-C23 double bond of the avermectin B1 precursor.[4] Ivermectin itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1]

The overall synthesis can be broken down into two main stages:

  • Fermentation: Production of avermectins by Streptomyces avermitilis.

  • Chemical Synthesis: Selective hydrogenation of avermectin B1 to yield ivermectin.

The production of the avermectin precursors is achieved through the fermentation of S. avermitilis. Initially, thousands of microbial fermentation products were screened for anthelmintic activity.[5] A culture of S. avermitilis, isolated from a soil sample in Japan, was found to produce a group of eight closely related avermectin homologues.[2][5] Through optimization of the fermentation medium and selection of high-producing isolates, the yield of total avermectins was significantly increased from an initial estimate of 9 µg/ml to nearly 500 µg/ml.[5] The primary products of this fermentation are avermectin B1a and B1b.[1]

The key chemical transformation in the synthesis of ivermectin is the selective reduction of the C22-C23 double bond of avermectin B1 without affecting the other four carbon-carbon double bonds in the molecule.[5][6] This is a challenging chemical step due to the presence of multiple reactive sites.

A commonly used catalyst for this selective hydrogenation is Wilkinson's catalyst, (Ph₃P)₃RhCl.[6] However, due to the high cost of rhodium, alternative catalysts have been explored to reduce production costs.[6] One such alternative is a ruthenium-based catalyst system.[6]

A patented method describes the use of ruthenium trichloride and mono-sulfonated triphenylphosphine sodium salt as a catalyst for the hydrogenation of abamectin (avermectin B1) to ivermectin.[6] This reaction is carried out in a water-organic solvent two-phase system, which facilitates catalyst separation and recycling.[6]

Experimental Protocols

While specific industrial fermentation protocols are proprietary, a general outline based on published information would involve:

  • Inoculum Preparation: A pure culture of Streptomyces avermitilis is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.

  • Production Fermentation: The production fermenter, containing a sterilized, optimized fermentation medium, is inoculated with the seed culture. The medium composition is critical for high yields of avermectins.[5]

  • Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the production of avermectins.

  • Extraction and Purification: After fermentation, the avermectins are extracted from the fermentation broth and purified using chromatographic techniques to isolate the desired avermectin B1a and B1b mixture.

The following protocol is based on a patented method for the synthesis of ivermectin.[6]

Materials:

  • Abamectin (Avermectin B1)

  • Ruthenium trichloride (RuCl₃·3H₂O)

  • Mono-sulfonated triphenylphosphine sodium salt (TPPMS)

  • Toluene

  • Ethanol

  • Water

  • Hydrogen gas (H₂)

  • Autoclave/High-pressure reactor

Procedure:

  • A specified amount of abamectin is placed in an autoclave.

  • Ruthenium trichloride and TPPMS are added in a specific molar ratio (e.g., TPPMS:Ru = 4:1). The mass ratio of ruthenium trichloride to abamectin is also defined (e.g., 1:10-20).

  • A two-phase solvent system of toluene, water, and ethanol is added (e.g., in a mass ratio of 5:2:1).

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction is carried out under a hydrogen pressure of 0.3–4 MPa and at a temperature of 40–80 °C.

  • The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the pressure is released.

  • The product, ivermectin, is isolated from the reaction mixture. The two-phase system allows for easier separation of the catalyst from the product.

  • The isolated ivermectin is further purified, for example, by crystallization from ethanol.[7]

Quantitative Data

ParameterValueReference
Ivermectin Composition
22,23-dihydroavermectin B1a≥ 80%[1]
22,23-dihydroavermectin B1b≤ 20%[1]
Ruthenium-Catalyzed Hydrogenation
Conversion Rate of Abamectin75%[6]
Selectivity for Ivermectin77%[6]
Alternative Synthesis from Abamectin B2
Overall Yield67-72%[7]
Purity of Ivermectin (HPLC)97.3%[7]
Analytical Method (RP-HPLC)
Limit of Detection (LOD)2.93 µg/ml[8]
Limit of Quantification (LOQ)8.79 µg/ml[8]

Mandatory Visualizations

Ivermectin_Synthesis_Pathway cluster_fermentation Fermentation Stage cluster_synthesis Chemical Synthesis Stage Streptomyces_avermitilis Streptomyces avermitilis Fermentation_Broth Fermentation Streptomyces_avermitilis->Fermentation_Broth Inoculation Avermectin_Complex Avermectin Complex Fermentation_Broth->Avermectin_Complex Production Purification Purification Avermectin_Complex->Purification Avermectin_B1 Avermectin B1 (B1a and B1b) Purification->Avermectin_B1 Avermectin_B1_input Avermectin B1 Hydrogenation Selective Hydrogenation Avermectin_B1_input->Hydrogenation Ivermectin_mixture Ivermectin (Mixture of 22,23-dihydroavermectin B1a and B1b) Hydrogenation->Ivermectin_mixture

Caption: Overall synthesis pathway of Ivermectin.

Hydrogenation_Workflow Start Start Charge_Reactants Charge Autoclave: - Abamectin - RuCl3/TPPMS Catalyst - Toluene/Water/Ethanol Start->Charge_Reactants Purge_H2 Purge with H2 Charge_Reactants->Purge_H2 Heat_Pressurize Heat (40-80°C) & Pressurize (0.3-4 MPa H2) Purge_H2->Heat_Pressurize Reaction Hydrogenation Reaction Heat_Pressurize->Reaction Monitor_HPLC Monitor by HPLC Reaction->Monitor_HPLC Monitor_HPLC->Reaction Incomplete Cool_Depressurize Cool and Depressurize Monitor_HPLC->Cool_Depressurize Complete Phase_Separation Separate Aqueous and Organic Phases Cool_Depressurize->Phase_Separation Isolate_Product Isolate Ivermectin from Organic Phase Phase_Separation->Isolate_Product Purify_Ivermectin Purify by Crystallization Isolate_Product->Purify_Ivermectin End End Purify_Ivermectin->End

Caption: Experimental workflow for the chemical synthesis of Ivermectin.

Mechanism_of_Action Ivermectin Ivermectin GluCl_Channel Glutamate-gated Chloride Channels (Invertebrate Nerve/Muscle Cells) Ivermectin->GluCl_Channel Binds to Channel_Opening Increased Permeability to Chloride Ions (Cl-) GluCl_Channel->Channel_Opening Causes Hyperpolarization Hyperpolarization of Cell Membrane Channel_Opening->Hyperpolarization Paralysis_Death Paralysis and Death of the Parasite Hyperpolarization->Paralysis_Death Leads to

Caption: Mechanism of action of Ivermectin in invertebrates.

Mechanism of Action

Ivermectin exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1] It binds with high affinity and selectivity to glutamate-gated chloride ion channels, which are present in the nerve and muscle cells of these organisms.[9] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[9] The hyperpolarization ultimately causes paralysis and death of the parasite.[9] Mammals are largely unaffected at therapeutic doses because glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.[1]

References

Unveiling the Molecular Target of Antiparasitic Agent-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant parasites necessitates the discovery of novel therapeutic agents and the elucidation of their mechanisms of action. This guide provides a comprehensive overview of the molecular target identification for a promising new candidate, Antiparasitic Agent-17. Through a multi-pronged approach encompassing affinity-based proteomics, biochemical assays, and in-vitro cellular studies, the molecular target of this compound has been identified as parasite-specific β-tubulin . This agent inhibits microtubule polymerization, leading to disruption of essential cellular processes and ultimately, parasite death. This document details the experimental methodologies employed, presents the quantitative data generated, and visualizes the key pathways and workflows, offering a complete technical resource for researchers in the field of antiparasitic drug development.

Introduction

Parasitic diseases affect billions of people globally, with a disproportionate impact on developing nations. The current arsenal of antiparasitic drugs is limited, and their efficacy is threatened by the rise of resistant strains.[1][2] this compound has emerged from high-throughput screening campaigns as a potent compound with broad-spectrum activity against a range of clinically relevant parasites. Understanding its molecular target is crucial for rational drug development, optimization of its therapeutic index, and identifying potential resistance mechanisms.[3][4] This guide outlines the systematic approach taken to identify and validate the molecular target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the target identification and validation studies for this compound.

Table 1: Binding Affinity of this compound

AnalyteLigandMethodDissociation Constant (KD)
Recombinant Parasite β-tubulinThis compoundSurface Plasmon Resonance85 nM
Recombinant Host β-tubulinThis compoundSurface Plasmon Resonance12.5 µM
Parasite LysateImmobilized Agent-17Affinity Chromatography-

Table 2: In-vitro Efficacy of this compound

Parasite SpeciesAssay TypeIC50
Plasmodium falciparumSYBR Green I Assay150 nM
Leishmania donovaniAmastigote Viability220 nM
Trypanosoma cruziEpimastigote Growth310 nM
Host Cell Line (HEK293)MTT Assay> 50 µM

Table 3: Tubulin Polymerization Inhibition

CompoundTarget ProteinInhibition Concentration (IC50)
This compoundParasite Tubulin1.2 µM
This compoundHost Tubulin78 µM
Nocodazole (Control)Parasite Tubulin0.8 µM

Experimental Protocols

Detailed methodologies for the key experiments performed in the identification of the molecular target of this compound are provided below.

Affinity Chromatography for Target Pull-down
  • Matrix Preparation: this compound was chemically synthesized with a linker arm terminating in an amine group. This derivative was then covalently coupled to NHS-activated sepharose beads to create the affinity matrix.

  • Lysate Preparation: Target parasites were cultured to a high density, harvested, and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation to remove insoluble debris.

  • Affinity Binding: The clarified parasite lysate was incubated with the this compound-coupled beads, allowing for the specific binding of target proteins. A control matrix with no coupled agent was used to identify non-specific binders.

  • Washing: The beads were washed extensively with the lysis buffer to remove unbound proteins.

  • Elution: Specifically bound proteins were eluted from the beads using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer.

  • Protein Identification: Eluted proteins were separated by SDS-PAGE, and distinct protein bands were excised and subjected to in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Chip Preparation: A CM5 sensor chip was used. Recombinant parasite and host β-tubulin were immobilized on separate flow cells using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of this compound in a suitable running buffer was injected over the sensor chip surface.

  • Data Acquisition: The association and dissociation of this compound from the immobilized tubulin was monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

In-vitro Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing purified parasite or host tubulin, GTP, and a fluorescence-enhancing reporter for microtubule formation was prepared.

  • Compound Addition: this compound was added to the reaction mixture at various concentrations. A known microtubule inhibitor (Nocodazole) and a vehicle control (DMSO) were used as positive and negative controls, respectively.

  • Polymerization Monitoring: The mixture was incubated at 37°C to induce tubulin polymerization. The increase in fluorescence, corresponding to microtubule formation, was monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of polymerization was calculated for each concentration of the compound. The IC50 value was determined by plotting the inhibition of polymerization against the compound concentration.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Parasite Cell cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Agent-17 Antiparasitic Agent-17 Tubulin Free β-tubulin Dimer Agent-17->Tubulin Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibited Microtubule Dynamic Microtubules Disruption Microtubule Disruption Microtubule->Disruption Mitosis Blocked Mitosis Disruption->Mitosis Transport Impaired Vesicular Transport Disruption->Transport Motility Loss of Motility Disruption->Motility Apoptosis Apoptosis Mitosis->Apoptosis Transport->Apoptosis G cluster_discovery Target Discovery cluster_validation Target Validation Lysate Parasite Lysate Preparation Affinity Affinity Chromatography (Agent-17 Beads) Lysate->Affinity Elution Elution of Bound Proteins Affinity->Elution MS LC-MS/MS Analysis Elution->MS Candidate Candidate Target: β-tubulin MS->Candidate Hypothesis Generation SPR Surface Plasmon Resonance (SPR) Candidate->SPR Polymerization Tubulin Polymerization Assay Candidate->Polymerization Cellular Cellular Assays (IC50 Determination) Candidate->Cellular Validation Validated Target SPR->Validation Polymerization->Validation Cellular->Validation

References

The In Vitro Antiparasitic Spectrum of Agent-17: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 2-methyl-3N-(3,5-dinitrobenzyl)-5-nitro-1H-imidazole (AG17) and Related 5-Nitroimidazole Derivatives

This technical guide provides a comprehensive overview of the in vitro antiparasitic activity of Antiparasitic Agent-17 (AG17), chemically identified as 2-methyl-3N-(3,5-dinitrobenzyl)-5-nitro-1H-imidazole. Due to the limited availability of extensive research on AG17, this document contextualizes its known activity within the broader spectrum of related 2-methyl-5-nitroimidazole derivatives. This paper is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its potential therapeutic applications, experimental protocols for its evaluation, and an exploration of its mechanism of action.

Introduction to this compound (AG17)

This compound (AG17) is a synthetic compound belonging to the 5-nitroimidazole class of antimicrobials. These compounds are known for their efficacy against a range of anaerobic bacteria and protozoan parasites. The core structure of 5-nitroimidazoles is crucial for their biological activity, which is dependent on the reduction of the nitro group to form cytotoxic radicals within the target organism. This guide will focus on the in vitro antiparasitic activity of AG17 and its chemical relatives, providing a consolidated resource for further research and development.

In Vitro Antiparasitic Activity Spectrum

The following tables summarize the available quantitative data on the in vitro activity of AG17 and other pertinent 2-methyl-5-nitroimidazole derivatives against various parasites.

Table 1: In Vitro Activity of this compound (AG17) against Acanthamoeba castellanii

Parasite StageConcentration (µg/mL)Observation
Trophozoites & Cysts4Tendency toward induction of encystment
Trophozoites & Cysts8Decrease in the general number of amoebae

Table 2: In Vitro Activity of Related 2-Methyl-5-Nitroimidazole Derivatives against Various Parasites

ParasiteDerivative ClassActivity MetricConcentration Range (µM)Reference CompoundReference Conc. (µM)
Leishmania major (promastigotes)2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazolesIC500.19 - 1.5Pentostam> 50
Leishmania donovani (axenic amastigotes)(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranonesIC500.016 - 1.18Amphotericin B0.29
Trypanosoma cruzi4(5)-bromo-1-phenacyl-2-methyl-5(4)-nitroimidazolesIC501.15 - 3.95 µg/mL--
Trichomonas vaginalis (Metronidazole-susceptible)1-methyl-5-nitroimidazole carboxamidesEC500.6 - 1.4Metronidazole0.8
Trichomonas vaginalis (Metronidazole-resistant)Various 5-nitroimidazolesMIC25 - 50Metronidazole> 50
Giardia lamblia (Metronidazole-susceptible)1-methyl-5-nitroimidazole carboxamidesEC501.6 - 4.9Metronidazole6.1
Giardia lamblia (Metronidazole-resistant)C17 (a 2-position 5-NI)ID90~1Metronidazole>200
Entamoeba histolytica1-methyl-5-nitroimidazole carboxamidesEC501.7 - 5.1Metronidazole5.0

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antiparasitic activity of compounds like AG17.

In Vitro Susceptibility Testing of Acanthamoeba castellanii

This protocol is adapted from studies on the susceptibility of A. castellanii to various chemical agents.

Objective: To determine the effect of a test compound on the viability and encystment of Acanthamoeba castellanii.

Materials:

  • Acanthamoeba castellanii Neff strain

  • BSC culture medium supplemented with 10% calf serum

  • Test compound (e.g., AG17) dissolved in dimethyl sulfoxide (DMSO)

  • Sterile 1.5-mL microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Inverted microscope

Procedure:

  • Culture A. castellanii in BSC medium at room temperature (22-26°C).

  • For the assay, use amoebae from 4-day old cultures.

  • Vortex the culture to ensure a uniform suspension of amoebae.

  • Transfer 1 mL of the amoeba culture into sterile 1.5-mL microcentrifuge tubes.

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 10 µL) of the test compound dilution to the microcentrifuge tubes containing the amoeba culture. For the control, add the same volume of DMSO without the compound.

  • Incubate the tubes at 23°C for 24 hours.

  • Following incubation, vortex the tubes gently.

  • Using a hemocytometer, count the number of trophozoites and cysts in both the treated and control samples.

  • Analyze the data by comparing the total number of amoebae and the percentage of trophozoites versus cysts in the treated samples relative to the control.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol outlines a method for determining the minimum lethal concentration (MLC) of a compound against T. vaginalis.[1]

Objective: To determine the minimum lethal concentration (MLC) of a test compound against Trichomonas vaginalis.

Materials:

  • Trichomonas vaginalis isolate

  • TYI-S-33 medium

  • Test compound

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., GasPak™ jar)

  • Inverted microscope

Procedure:

  • Culture T. vaginalis in TYI-S-33 medium at 37°C.

  • Prepare a suspension of trophozoites and adjust the concentration to 1 x 10^5 cells/mL.

  • Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

  • Inoculate each well with the trophozoite suspension to a final concentration of 1 x 10^4 cells per well.

  • Include a positive control (parasites with no drug) and a negative control (medium only).

  • Incubate the plate anaerobically at 37°C for 48 hours.

  • Examine the wells using an inverted microscope to assess parasite motility.

  • The MLC is defined as the lowest concentration of the compound at which no motile trichomonads are observed.

Mechanism of Action and Signaling Pathways

The antiparasitic effect of 5-nitroimidazoles like AG17 is initiated by the reduction of the nitro group within the parasite. This process is catalyzed by low-redox-potential proteins, such as ferredoxin or nitroreductases, which are present in anaerobic or microaerophilic parasites but absent in their mammalian hosts, providing a degree of selectivity.[2]

The reduction of the 5-nitroimidazole results in the formation of a nitroso radical and other reactive nitrogen species. These highly reactive intermediates can then interact with and damage various cellular macromolecules, ultimately leading to parasite death.[2]

Key cellular targets and consequences of 5-nitroimidazole activation include:

  • DNA Damage: The reactive intermediates can cause strand breaks and loss of helical structure in the parasite's DNA, inhibiting nucleic acid synthesis and repair.[3]

  • Protein Dysfunction: Covalent adducts can form with essential proteins, including key enzymes in the parasite's redox system like thioredoxin reductase.[4][5] This disrupts the parasite's ability to manage oxidative stress.

  • Depletion of Intracellular Thiols: The reactive species can deplete the pool of non-protein thiols, such as cysteine, further compromising the parasite's antioxidant defenses.[4]

The following diagram illustrates the general mechanism of action for 5-nitroimidazole compounds.

5-Nitroimidazole_Mechanism_of_Action cluster_parasite Parasite Cell Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation (e.g., Ferredoxin, Nitroreductase) Prodrug->Activation Enters Cell ReactiveSpecies Reactive Nitrogen Species (Nitroso Radicals) Activation->ReactiveSpecies Reduction DNA DNA ReactiveSpecies->DNA Proteins Proteins (e.g., Thioredoxin Reductase) ReactiveSpecies->Proteins DamageDNA DNA Damage (Strand Breaks) DNA->DamageDNA DamageProteins Protein Dysfunction (Adduct Formation) Proteins->DamageProteins CellDeath Parasite Cell Death DamageDNA->CellDeath DamageProteins->CellDeath

Caption: General mechanism of action of 5-nitroimidazole antiparasitic agents.

The following diagram illustrates a typical experimental workflow for in vitro antiparasitic drug screening.

In_Vitro_Screening_Workflow Start Start: Parasite Culture PrepareAssay Prepare Assay Plates (e.g., 96-well) Start->PrepareAssay AddCompound Add Test Compound (Serial Dilutions) PrepareAssay->AddCompound AddParasites Inoculate with Parasites AddCompound->AddParasites Incubate Incubate (Specific Conditions) AddParasites->Incubate Readout Assay Readout (e.g., Microscopy, Fluorescence) Incubate->Readout Analysis Data Analysis (e.g., IC50, MLC) Readout->Analysis End End: Determine Activity Analysis->End

Caption: A generalized workflow for in vitro antiparasitic drug screening.

Conclusion

This compound (AG17), a 2-methyl-5-nitroimidazole derivative, demonstrates in vitro activity against Acanthamoeba castellanii. While specific data on a broader spectrum of parasites for AG17 is not yet widely available, the extensive research on related 5-nitroimidazole compounds suggests its potential efficacy against a range of anaerobic protozoa, including Leishmania, Trypanosoma, Trichomonas, Giardia, and Entamoeba species. The established mechanism of action for this class of drugs, involving reductive activation and subsequent damage to cellular macromolecules, provides a solid foundation for further investigation into AG17's specific targets and pathways. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the in vitro antiparasitic profile of AG17 and other novel compounds. Further studies are warranted to fully elucidate the antiparasitic spectrum and therapeutic potential of this agent.

References

An In-depth Technical Guide on the Physicochemical Properties and Characterization of Antiparasitic Agent-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiparasitic agent-17" is a hypothetical designation. The data presented herein is based on the well-characterized antiparasitic drug, Ivermectin, and is intended to serve as a representative technical guide.

Introduction

This compound is a potent, broad-spectrum macrocyclic lactone anthelmintic agent. It is a semi-synthetic derivative of a class of compounds produced by the soil bacterium Streptomyces avermitilis. Its primary mechanism of action involves the disruption of neurotransmission in a wide range of invertebrate parasites.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its characterization through modern analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This compound is a white to yellowish-white, nonhygroscopic, crystalline powder.[3]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueExperimental ConditionsReference(s)
Molecular Formula C₄₈H₇₄O₁₄ (Major Component)-[4]
Molecular Weight 875.09 g/mol (Major Component)-[4]
Melting Point ~155 °C (with decomposition)Standard atmospheric pressure[1][3][4]
Aqueous Solubility ~0.004 mg/mLpH 7, Room Temperature[5]
Solubility in Organic Solvents
   MethanolFreely SolubleRoom Temperature[3]
   Ethanol (95%)SolubleRoom Temperature[3]
   DMSO~100 mg/mL25°C
Partition Coefficient (Log P) ~3.2 - 4.37Octanol/Water[5][6]
pKa (Predicted) Strongest Acidic: ~12.47Computational[6]
Strongest Basic: ~-3.4Computational[6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the consistent characterization of an API. The following sections outline the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the closed end is filled to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Initiate a rapid heating phase to quickly approach the expected melting point.

    • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.[7][8]

G cluster_prep Sample Preparation cluster_load Loading cluster_measurement Measurement Dry Dry Agent-17 Sample Powder Powder the Sample Dry->Powder Load Load Capillary Tube Powder->Load Apparatus Place in Apparatus Load->Apparatus Heat Heat at Controlled Rate (1-2°C/min) Apparatus->Heat Observe Observe Phase Transition Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, airtight container. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or rotator. The agitation should continue for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility by accounting for the dilution factor.[9][10]

Partition Coefficient (Log P) Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of this compound by measuring its distribution between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water in a sealed container.

    • Shake the mixture for a set period to allow for the partitioning of the analyte between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[11][12]

G cluster_physchem Physicochemical Property Determination MP Melting Point MP_Method Capillary Method MP->MP_Method Sol Solubility Sol_Method Shake-Flask Method Sol->Sol_Method LogP Log P LogP_Method Shake-Flask Method LogP->LogP_Method

Caption: Logical relationships in property determination.

Characterization

The identity, purity, and structure of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity and quantifying the content of this compound.

Typical HPLC Method Parameters:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile/methanol mixture).[13]

  • Flow Rate: 1.0 - 1.5 mL/min.[13][14]

  • Column Temperature: 30-45°C.[5][13]

  • Detection: UV spectrophotometry at ~245-254 nm.[13][14]

  • Injection Volume: 10-20 µL.

This method effectively separates the major components of this compound from related substances and degradation products.[5]

Spectroscopic Analysis

4.2.1 Mass Spectrometry (MS) Mass spectrometry provides critical information on the molecular weight and structure of this compound. Electrospray ionization (ESI) is a common technique used.

  • Parent Ion: In positive ESI mode, the ammoniated adduct [M+NH₄]⁺ is typically observed at m/z 892.3.[15] The sodium adduct [M+Na]⁺ at m/z 897.4 has also been reported.[16]

  • Fragmentation: Tandem MS (MS/MS) experiments on the parent ion yield characteristic fragment ions, such as those resulting from the loss of the disaccharide unit (m/z ~569) or monosaccharide unit (m/z ~713), which are invaluable for structural confirmation.[15][17]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the definitive structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule. Specific signals, such as those in the olefinic region, are characteristic of the macrocyclic lactone core.[18]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals unambiguously and confirm the connectivity of the molecular structure.[9]

G cluster_workflow Characterization Workflow Sample This compound Bulk Sample HPLC Purity & Assay via RP-HPLC Sample->HPLC LCMS Molecular Weight via LC-MS/MS Sample->LCMS NMR Structural Elucidation via 1D/2D NMR Sample->NMR Data Confirm Identity, Purity, and Structure HPLC->Data LCMS->Data NMR->Data

Caption: Experimental workflow for characterization.

Mechanism of Action and Signaling Pathway

The primary antiparasitic effect of Agent-17 is mediated through its high-affinity, selective binding to glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[1][7]

Signaling Pathway:

  • Binding: this compound binds to an allosteric site on the transmembrane domain of the GluCl receptor.[4][19]

  • Channel Activation: This binding locks the channel in an open conformation.[1]

  • Ion Influx: The open channel leads to an increased influx of chloride ions (Cl⁻) into the cell.[2]

  • Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.

  • Paralysis and Death: This sustained hyperpolarization disrupts neurotransmission, leading to flaccid paralysis and ultimately the death of the parasite.[20]

While this is the primary mechanism, studies have also suggested that this compound can modulate other pathways, such as the WNT-TCF signaling pathway, in host cells, which may contribute to secondary effects.[21]

G cluster_pathway Mechanism of Action Pathway Agent17 Antiparasitic Agent-17 GluCl Glutamate-Gated Chloride Channel (GluCl) Agent17->GluCl Binds Open Channel Activation GluCl->Open Cl_Influx Increased Cl⁻ Influx Open->Cl_Influx Hyperpol Cell Membrane Hyperpolarization Cl_Influx->Hyperpol Paralysis Flaccid Paralysis & Death of Parasite Hyperpol->Paralysis

Caption: Signaling pathway for antiparasitic action.

References

Antiparasitic agent-17 patent and intellectual property information

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the intellectual property, experimental data, and protocols associated with the antiparasitic agent G-1697, identified from the publication series, "The search for new antiparasitic agents. 17". This guide is intended for researchers, scientists, and professionals in the field of drug development.

Intellectual Property and Discovery Context

The primary public-domain information regarding agent G-1697 originates from a scientific publication, part of a numbered series on the discovery of new antiparasitic agents.[1] The agent is chemically identified as 4-[(benzo-2,1,3-thiadiazolyl-4)amino]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.[1] While this publication details its synthesis and initial efficacy, a dedicated patent document for "Antiparasitic agent-17" or "G-1697" was not identified in the performed search. The novelty and inventive steps would be centered on the synthesis of this specific chemical entity and its demonstrated anti-echinococcal activity.

cluster_0 Discovery & IP Context Research Research Series: 'The Search for New Antiparasitic Agents' Publication Publication 17: Synthesis and Anti-Echinococcal Activity Research->Publication yields Compound Lead Compound: G-1697 Publication->Compound identifies IP Potential Intellectual Property: Composition of Matter & Method of Use Compound->IP forms basis for

Figure 1: Logical relationship of G-1697 discovery.

Quantitative Data Summary

The efficacy and toxicology of agent G-1697 were evaluated in a murine model of Echinococcus multilocularis infection. The key quantitative findings are summarized below.

Table 1: In Vivo Efficacy of G-1697 against Echinococcus multilocularis in Cotton Rats [1]

ParameterControl GroupG-1697 Treated Group
Mean Mass of Parasitic Larvocysts (g) 7.510.95
Suppressed Growth Index (SGI) N/A90.8% - 92.7%
Estimated Parasitic Larvocyst Death (%) N/A~70% - 90%

Table 2: Acute Toxicological and Dosing Information for G-1697 [1]

ParameterValueSpecies
Maximum Nonlethal Dose 4.0 g/kgOutbred Mice
Treatment Dosage (in vivo) 0.03 - 0.35 g/kg (daily)Cotton Rats
Mean Daily Dose (in vivo) 0.12 g/kgCotton Rats
Mean Total Dose (in vivo) 2.47 g/kg (over 3 weeks)Cotton Rats

Experimental Protocols

The methodologies for the key in vivo efficacy and toxicology studies are detailed below, based on the available information.[1]

  • Objective: To determine the efficacy of G-1697 in reducing the parasitic load of Echinococcus multilocularis at the larval stage.

  • Animal Model: Adult male cotton rats.

  • Infection Protocol: Animals were experimentally infected with Echinococcus multilocularis.

  • Treatment Initiation: Treatment began on day 8 post-infection.

  • Drug Formulation and Administration:

    • G-1697 was incorporated into the animal feed.

    • The medicated feed was administered continuously for 3 weeks (from day 8 to day 28 post-infection).

    • The daily dosage varied, averaging 0.12 g/kg.

  • Study Groups:

    • Control Group: Infected rats receiving standard feed without G-1697.

    • Treated Group: Infected rats receiving feed containing G-1697.

  • Endpoint Measurement:

    • Animals from both groups were sacrificed on day 34 post-infection.

    • Parasitic larvocysts (PL) were harvested and weighed.

    • The mean mass of PL per animal was calculated for each group.

    • The suppressed growth index was calculated by comparing the PL mass in the treated group to the control group.

cluster_workflow Experimental Workflow: In Vivo Efficacy Infection Day 0: Infect Cotton Rats with E. multilocularis Wait1 Days 1-7: Incubation Period Infection->Wait1 Treatment Days 8-28: Administer G-1697 in Feed (3 Weeks) Wait1->Treatment Wait2 Days 29-33: Post-Treatment Observation Treatment->Wait2 Sacrifice Day 34: Sacrifice Animals Wait2->Sacrifice Analysis Endpoint Analysis: - Harvest & Weigh Parasitic Larvocysts - Calculate Mean Mass & SGI Sacrifice->Analysis

References

Methodological & Application

Antiparasitic agent-17 analytical methods for quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Quantification of Antiparasitic Agent-17 in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a fictional compound. The following application notes and protocols are based on the well-characterized antiparasitic drug, Ivermectin, as a representative model. The methodologies described are grounded in established bioanalytical practices and are intended to serve as a comprehensive guide for the quantification of similar macrocyclic lactone compounds in biological matrices.

Introduction

The development of robust and reliable analytical methods for the quantification of antiparasitic agents in biological samples is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This document provides a detailed protocol for the determination of this compound (modeled after Ivermectin) in human plasma and whole blood using a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is sensitive, specific, and has been validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3][4]

Bioanalytical Method Overview

The method of choice for quantifying this compound in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5] This technique offers high sensitivity, specificity, and the ability to handle complex biological samples with minimal interference.[6] The workflow involves sample preparation to isolate the analyte from matrix components, chromatographic separation, and detection by the mass spectrometer.

Data Presentation: Method Performance Characteristics

The following tables summarize the key quantitative parameters for the LC-MS/MS method for this compound.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System Acquity UPLC H-Class (Waters)
Column Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm[7][8]
Mobile Phase Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[7][8]
Flow Rate 0.4 mL/min
Injection Volume 5 µL[8]
Column Temperature 40 °C
MS System Xevo TQ-S® Mass Spectrometer (Waters)[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Ion Spray Voltage 5500 V[8]
Drying Temperature 450°C[8]
MRM Transition (Agent-17) m/z 875.5 > 731.4 (Quantifier), m/z 875.5 > 569.3 (Qualifier)
MRM Transition (IS) m/z 877.5 > 733.4 (Ivermectin-D2)

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria (FDA/ICH M10)[1][4]
Linear Range 0.5 - 200 ng/mL[9]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[9]Precision ≤ 20%, Accuracy ± 20%
Intra-batch Precision (%CV) < 6.5%[5][10]≤ 15% (except LLOQ)
Inter-batch Precision (%CV) < 8.1%[5][10]≤ 15% (except LLOQ)
Accuracy (% Bias) -5.2% to 6.8%± 15% (except LLOQ)
Matrix Effect No significant effect detected[7][8]IS-normalized matrix factor CV ≤ 15%
Recovery > 85%Consistent, precise, and reproducible
Stability (Freeze-Thaw, Bench-Top) Stable% Change within ± 15% of nominal

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • This compound-d2 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma/whole blood (drug-free)

  • 96-well Hybrid-Solid Phase Extraction (Hybrid-SPE) plates[7][8]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with acetonitrile:water (1:1, v/v) to prepare working standards for calibration curve and quality control (QC) samples.

Sample Preparation: Hybrid-SPE Protocol

This protocol is designed for a 96-well plate format for high-throughput analysis.[7]

  • Sample Aliquoting: Pipette 100 µL of plasma or whole blood samples, calibration standards, or QCs into the wells of the 96-well plate.

  • Addition of Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all wells except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well. Mix thoroughly by vortexing for 1 minute to precipitate proteins.

  • Phospholipid Removal: Place the 96-well plate on a positive pressure manifold or vacuum manifold fitted with the Hybrid-SPE plate. Apply pressure or vacuum to elute the sample through the SPE sorbent, which retains phospholipids and other interfering substances.[11]

  • Eluate Collection: Collect the eluate in a clean 96-well collection plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a set of 8 non-zero calibration standards by spiking drug-free biological matrix with the appropriate working standard solutions to achieve a concentration range of 0.5 to 200 ng/mL.[9]

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (50 ng/mL), and High QC (150 ng/mL).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (100 µL Plasma/Blood) Add_IS 2. Add Internal Standard Sample->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile + 1% FA) Add_IS->Precipitate SPE 4. Hybrid-SPE (Phospholipid Removal) Precipitate->SPE Collect 5. Collect Eluate SPE->Collect Evaporate 6. Evaporate to Dryness Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into UHPLC System Reconstitute->Inject Separate 9. Chromatographic Separation Inject->Separate Ionize 10. Ionization (ESI+) Separate->Ionize Detect 11. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 12. Peak Integration Detect->Integrate Calibrate 13. Generate Calibration Curve Integrate->Calibrate Quantify 14. Quantify Samples Calibrate->Quantify Report 15. Report Results Quantify->Report

Caption: Bioanalytical workflow for this compound quantification.

Signaling Pathway

Ivermectin, the model for this compound, primarily acts on glutamate-gated chloride channels in invertebrates.[12][13] However, it has also been shown to modulate several signaling pathways in mammalian cells, which may be relevant to its broader biological effects.[14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects Agent17 This compound GluCl Glutamate-Gated Chloride Channel (Invertebrate) Agent17->GluCl Binds & Activates P2X4 P2X4 Receptor Agent17->P2X4 Allosteric Modulator PAK1 PAK1 Agent17->PAK1 Inhibits IKK IKK Agent17->IKK Inhibits Paralysis Paralysis & Death (Parasite) GluCl->Paralysis Cl- Influx Akt Akt PAK1->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy NFkB NF-κB GeneExp Gene Expression (Pro-inflammatory Cytokines) NFkB->GeneExp IKK->NFkB Inflammation ↓ Inflammation GeneExp->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols: A Novel Solid Dispersion Formulation for Enhanced Oral Bioavailability of Antiparasitic Agent-17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiparasitic Agent-17 is a potent, broad-spectrum benzimidazole derivative with significant activity against a range of helminthic parasites. Its primary mechanism of action involves the inhibition of microtubule synthesis by binding to β-tubulin, which disrupts glucose uptake and leads to parasite death.[1] Despite its high therapeutic potential, the clinical efficacy of this compound is hampered by its extremely low aqueous solubility. This characteristic places it in the Biopharmaceutics Classification System (BCS) Class II, defined by low solubility and high permeability.[2][3] Consequently, its oral absorption is dissolution rate-limited, leading to poor and erratic bioavailability, which necessitates high doses and increases the risk of adverse effects.[4]

To overcome these limitations, a novel formulation based on amorphous solid dispersion (ASD) technology has been developed.[5] This approach aims to enhance the oral bioavailability of this compound by improving its solubility and dissolution rate in the gastrointestinal tract.[6] The formulation utilizes a hydrophilic polymer and a surfactant to maintain the drug in an amorphous, high-energy state, thereby preventing recrystallization and promoting rapid dissolution upon administration.[2][7]

Formulation Composition and Characterization

The improved formulation, designated AP17-ASD, is a ternary amorphous solid dispersion prepared by a solvent evaporation method.[5] The components are selected to create a stable, amorphous system that enhances the solubility and dissolution of the active pharmaceutical ingredient (API).

Materials for Formulation
ComponentRoleRationale for Selection
This compound Active Pharmaceutical Ingredient (API)Potent antiparasitic agent with low solubility.
Polyvinylpyrrolidone (PVP K30) Hydrophilic Polymer / CarrierActs as a carrier and stabilizer, preventing the API from recrystallizing and maintaining it in an amorphous state.[2][5]
Poloxamer 188 Surfactant / SolubilizerImproves the wettability of the drug particles and enhances solubility by forming micelles.[5][8]
Acetone/Methanol (1:1) Solvent SystemUsed to dissolve the API and excipients during the formulation process; removed via evaporation.
Formulation Characterization Data

The physical properties of the unformulated (crystalline) this compound were compared to the optimized AP17-ASD formulation.

ParameterUnformulated Agent-17AP17-ASD FormulationMethod
Physical State Crystalline SolidAmorphous PowderX-Ray Powder Diffraction (XRPD)
Particle Size (D50) 25.4 µm1.8 µmLaser Diffraction[9][10]
Aqueous Solubility (pH 6.8) 0.03 µg/mL15.2 µg/mLShake-Flask Method
Encapsulation Efficiency N/A98.5% ± 1.2%Indirect Method (UV-Vis Spec)[11]
Drug Loading 100%33.3% (w/w)By Weight

Experimental Protocols

Protocol: Preparation of AP17-ASD Formulation

This protocol describes the solvent evaporation method for producing the amorphous solid dispersion of this compound.

  • Dissolution: Dissolve 1g of this compound, 0.5g of PVP K30, and 1.5g of Poloxamer 188 in 50 mL of an acetone/methanol (1:1 v/v) solvent mixture.[5]

  • Mixing: Stir the solution using a magnetic stirrer at 500 rpm for 30 minutes at room temperature until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Final Drying: Place the dried film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the resulting solid into a fine powder using a mortar and pestle, then pass it through a 100-mesh sieve to ensure particle size uniformity.

  • Storage: Store the final AP17-ASD powder in a desiccator at room temperature, protected from light and moisture.

Protocol: In Vitro Dissolution Testing

This protocol is designed to compare the dissolution rate of the AP17-ASD formulation against the unformulated API.[12][13]

  • Apparatus Setup: Use a USP Apparatus 2 (Paddle Method) for the dissolution study.[13]

  • Media Preparation: Prepare 900 mL of dissolution medium consisting of phosphate buffer at pH 6.8 with 0.5% Sodium Lauryl Sulfate (SLS) to simulate intestinal fluid and maintain sink conditions.[14][15]

  • Temperature Control: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[14]

  • Sample Preparation: Encapsulate a quantity of AP17-ASD or unformulated Agent-17 equivalent to a 50 mg dose of the API.

  • Test Execution: Place the capsule in the dissolution vessel and begin paddle rotation at 75 rpm.[15]

  • Sampling: Withdraw 5 mL samples at 5, 15, 30, 45, 60, 90, and 120-minute intervals. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Data Calculation: Calculate the cumulative percentage of the drug dissolved at each time point.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines an in vivo study to determine and compare the oral bioavailability of the AP17-ASD formulation and the unformulated API in a rat model.[16][17][18]

  • Animal Model: Use male Sprague-Dawley rats (250-300g). House the animals under standard laboratory conditions and fast them for 12 hours prior to dosing, with free access to water.

  • Grouping: Divide the rats into two groups (n=6 per group):

    • Group A (Control): Receives unformulated this compound.

    • Group B (Test): Receives the AP17-ASD formulation.

  • Dose Preparation and Administration: Suspend the test articles in a 0.5% carboxymethyl cellulose (CMC) solution. Administer a single oral dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞) using non-compartmental analysis software. The relative bioavailability (Frel) is calculated as: (AUC_test / AUC_control) * 100.

Results: Performance of AP17-ASD Formulation

In Vitro Dissolution Profile

The AP17-ASD formulation demonstrated a significantly faster and more complete dissolution compared to the unformulated API.

Time (minutes)Unformulated Agent-17 (% Dissolved)AP17-ASD Formulation (% Dissolved)
5 2.1 ± 0.5%45.3 ± 3.1%
15 5.8 ± 1.1%78.9 ± 4.5%
30 9.3 ± 1.8%92.1 ± 3.8%
60 14.2 ± 2.5%96.5 ± 2.2%
120 18.6 ± 3.1%98.2 ± 1.9%
In Vivo Pharmacokinetic Parameters

The in vivo study confirmed a substantial improvement in the oral bioavailability of this compound when delivered as the AP17-ASD formulation.

ParameterUnformulated Agent-17AP17-ASD FormulationFold Increase
Cmax (ng/mL) 125.4 ± 28.3588.2 ± 95.74.7x
Tmax (hr) 4.0 ± 1.01.5 ± 0.5-
AUC₀₋₂₄ (ng·hr/mL) 895.6 ± 150.24120.1 ± 550.84.6x
Relative Bioavailability -460%4.6x

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow from formulation development to in vivo validation.

G cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Evaluation prep Formulation Preparation (Solvent Evaporation) xrd XRPD Analysis prep->xrd sem Particle Size Analysis prep->sem diss_char Solubility Testing prep->diss_char diss_study Comparative Dissolution Study (USP Apparatus 2) prep->diss_study pk_study Pharmacokinetic Study (Rat Model) diss_study->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for AP17-ASD development and evaluation.

Bioavailability Enhancement Mechanism

This diagram shows the logical relationship between the formulation strategy and the resulting improvement in bioavailability.

G cluster_formulation Formulation Strategy cluster_properties Physicochemical Changes cluster_outcome Biological Outcome asd Amorphous Solid Dispersion (AP17-ASD) amorphous Amorphous State asd->amorphous particle_size Reduced Particle Size asd->particle_size wettability Increased Wettability asd->wettability api Crystalline API (Poor Solubility) api->asd Formulated Into dissolution Faster Dissolution Rate amorphous->dissolution particle_size->dissolution wettability->dissolution absorption Increased GI Absorption dissolution->absorption bioavailability Enhanced Oral Bioavailability absorption->bioavailability

Caption: Logic diagram of the bioavailability enhancement strategy.

Postulated Signaling Pathway Inhibition

This compound, like other benzimidazoles, is believed to disrupt energy metabolism in parasites. One key pathway affected is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[1][19]

G cluster_mito Parasite Mitochondrion etc Electron Transport Chain (ETC) h_pump Proton Pumping etc->h_pump pmf Proton Motive Force h_pump->pmf atp_synthase ATP Synthase pmf->atp_synthase atp ATP Production (Energy for Survival) atp_synthase->atp death Parasite Death atp->death Depletion Leads To agent17 This compound disruption Disruption agent17->disruption disruption->pmf Uncouples

Caption: Inhibition of mitochondrial oxidative phosphorylation.

Conclusion

The novel amorphous solid dispersion formulation, AP17-ASD, successfully addresses the primary challenge of poor aqueous solubility for this compound. The formulation significantly enhances the in vitro dissolution rate, which translates to a greater than four-fold increase in oral bioavailability in a preclinical rat model.[4][5] These results indicate that the AP17-ASD formulation is a promising strategy for improving the therapeutic efficacy and clinical utility of this compound, potentially allowing for lower, more consistent dosing regimens. Further studies are warranted to evaluate the long-term stability of the formulation and its efficacy in infected animal models.

References

Application Notes & Protocols: The Use of Antiparasitic Agent-17 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiparasitic Agent-17 is a novel small molecule compound identified through high-throughput screening (HTS) campaigns as a potent inhibitor of parasitic growth across multiple species. These application notes provide a comprehensive overview of the use of this compound in various HTS assays, including detailed protocols and data presentation to guide researchers in its evaluation and mechanism of action studies. The methodologies described are based on established HTS practices for antiparasitic drug discovery.[1][2][3][4][5][6][7]

Data Presentation: In Vitro Antiparasitic Activity of Agent-17

The following tables summarize the quantitative data from primary HTS assays and subsequent dose-response studies for this compound against several key human parasites.

Table 1: Primary High-Throughput Screening Results for this compound at a Single Concentration (10 µM)

Parasite SpeciesAssay Type% Inhibition
Plasmodium falciparum (W2 strain)DNA-based (PicoGreen)89%[8]
Trypanosoma cruzi (Tulahuen C4)β-galactosidase reporter92%[8]
Leishmania donovani (LD-1S)Amastigote viability (PicoGreen)85%[8]
Human Cell Line (HEK293)Cytotoxicity (ATP-based)12%[4]

Table 2: Dose-Response Activity (IC50) of this compound

Parasite SpeciesIC50 (µM)Selectivity Index (SI)*
Plasmodium falciparum (W2 strain)0.25>400
Trypanosoma cruzi (Tulahuen C4)0.18>555
Leishmania donovani (LD-1S)0.32>312
Human Cell Line (HEK293)>100-

*Selectivity Index (SI) = IC50 in human cells / IC50 in parasite

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: Primary HTS Against Plasmodium falciparum (DNA-Based Assay)

This protocol is adapted from established methods for high-throughput screening of anti-malarial compounds.[4]

Objective: To determine the percent inhibition of P. falciparum growth by this compound at a single concentration.

Materials:

  • P. falciparum (chloroquine-resistant W2 strain) culture

  • Human erythrocytes

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II

  • This compound (10 mM stock in DMSO)

  • PicoGreen dsDNA quantitation reagent

  • Tris-EDTA (TE) buffer

  • Saponin

  • 384-well microplates

  • Automated liquid handling system

Procedure:

  • Prepare a suspension of P. falciparum-infected erythrocytes at 2% parasitemia and 1% hematocrit in the supplemented RPMI 1640 medium.

  • Using an automated liquid handler, dispense 40 µL of the parasite suspension into the wells of a 384-well plate.

  • Add 100 nL of this compound (from the 10 mM stock) to the appropriate wells to achieve a final concentration of 10 µM. Control wells should receive 100 nL of DMSO.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the erythrocytes by adding 10 µL of 0.1% saponin and freeze the plates at -80°C.

  • Thaw the plates and add 50 µL of PicoGreen reagent diluted in TE buffer to each well.

  • Incubate in the dark for 15 minutes.

  • Read the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 535 nm).

  • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))

Protocol 2: HTS Against Trypanosoma cruzi (β-galactosidase Reporter Assay)

This protocol is designed for screening compounds against the intracellular amastigote stage of T. cruzi.[8]

Objective: To quantify the inhibitory effect of this compound on T. cruzi amastigote proliferation.

Materials:

  • Vero cells

  • T. cruzi (Tulahuen C4 strain expressing β-galactosidase)

  • DMEM medium with 10% fetal bovine serum

  • This compound

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • 384-well clear-bottom microplates

Procedure:

  • Seed Vero cells into 384-well plates at a density of 4,000 cells per well and incubate for 24 hours.

  • Infect the Vero cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.

  • After 4 hours, wash the wells to remove extracellular parasites.

  • Add fresh medium containing this compound at the desired concentration.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of a solution containing CPRG and NP-40 to each well.

  • Incubate for 4 hours at 37°C.

  • Measure the absorbance at 570 nm.

  • Calculate the percent inhibition as described in Protocol 1, substituting absorbance for fluorescence.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

HTS_Workflow cluster_preparation Assay Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Signal Readout cluster_analysis Data Analysis plate 384-well Plate cells Dispense Parasites/ Host Cells plate->cells compound Add Antiparasitic Agent-17 (10 µM) cells->compound incubate Incubate 72h (37°C, 5% CO2) compound->incubate control Add DMSO (Vehicle Control) readout Add Lysis Buffer & Detection Reagent incubate->readout measure Measure Signal (Fluorescence/Absorbance) readout->measure calculate Calculate % Inhibition measure->calculate hit Identify 'Hit' calculate->hit

Caption: High-Throughput Screening Experimental Workflow.

Signaling_Pathway cluster_parasite Parasite Cell agent17 This compound enzyme Parasite-Specific Enzyme (e.g., DHFR) agent17->enzyme product Essential Product (e.g., Folate) enzyme->product apoptosis Apoptosis enzyme->apoptosis substrate Substrate substrate->enzyme replication Parasite Replication product->replication

Caption: Hypothetical Signaling Pathway for this compound.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Antiparasitic agent-17 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antiparasitic Agent-17. Our goal is to help you achieve consistent and reliable results in your antiparasitic assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound.

FAQ 1: Why am I seeing high variability in my IC50 values for this compound between experiments?

Inconsistent IC50 values are a frequent challenge in antiparasitic drug screening. Several factors related to the parasite, culture conditions, and assay methodology can contribute to this variability.[1][2]

Troubleshooting Guide:

  • Parasite Strain and Stage: Ensure you are using a consistent parasite species, strain, and developmental stage for all experiments. Different strains can exhibit varying susceptibility to antiparasitic agents.[1] The genetic diversity of parasites can lead to different levels of drug susceptibility.[3]

  • Culture Conditions: Maintain consistent culture conditions, including the medium, serum percentage, hematocrit, and initial parasitemia.[1] Variations in these parameters can significantly impact parasite growth and, consequently, the calculated IC50 values.

  • Cell Health and Viability: Regularly monitor the health and viability of your host cells. Unhealthy or over-passaged cells can affect parasite invasion and replication, leading to skewed results.[4] Do not allow cells to become over-confluent in flasks.[4]

  • Reagent Quality and Consistency: Use reagents from the same lot number whenever possible and ensure proper storage conditions.[2] Prepare fresh media and supplements for each experiment.[4]

  • Assay Protocol Standardization: Strictly adhere to a standardized protocol, including incubation times, drug concentrations, and the method for quantifying parasite viability.

FAQ 2: My positive control (e.g., chloroquine) is showing inconsistent activity. What could be the cause?

Variability in the positive control undermines the validity of the entire experiment. This issue often points to problems with the assay system itself.

Troubleshooting Guide:

  • Control Compound Degradation: Ensure the positive control stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock.

  • Inconsistent Parasite Density: Inaccurate parasite counting and seeding can lead to variable results. Optimize and validate your method for determining the initial parasitemia.

  • Plate Edge Effects: Evaporation from wells on the edge of a microtiter plate can concentrate compounds and affect parasite growth. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS.

  • Reader and Instrument Settings: Verify that the plate reader or microscope settings are consistent for every run. For fluorescence-based assays, check filter compatibility to avoid spectral overlap.[4]

FAQ 3: I am observing a high background signal or artifacts in my assay readout. How can I reduce this?

High background can mask the true effect of this compound, leading to inaccurate measurements.

Troubleshooting Guide:

  • Cellular Debris: Excessive cell death or debris in the culture can interfere with colorimetric or fluorometric readouts. Ensure gentle handling of cells during seeding and washing steps.

  • Reagent Precipitation: Some assay reagents may precipitate, especially at high concentrations or after prolonged incubation. Visually inspect the wells for any precipitation before reading the plate.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cell metabolism and affect assay results. Regularly test your cell cultures for mycoplasma.

  • Incomplete Washing: For ELISA-based or other multi-step assays, ensure that washing steps are sufficient to remove unbound reagents.

Data Presentation: Comparative Analysis of Assay Parameters

The following table summarizes key experimental parameters and their potential impact on assay variability when testing this compound.

ParameterRecommended RangePotential Impact of InconsistencyTroubleshooting Tips
Initial Parasitemia 0.1 - 1.0%High variability in parasite growth rate and drug susceptibility.[5]Standardize parasite counting and dilution procedures.
Hematocrit 1.5 - 2.5%Altered red blood cell availability, affecting parasite invasion and replication.Use a consistent source and preparation method for red blood cells.
Incubation Time 42 - 72 hoursInsufficient time may not reveal the full effect of the drug, while excessive time can lead to nutrient depletion and cell death.[5]Optimize incubation time for your specific parasite strain and assay.
This compound Concentration 0.01 - 100 µMInadequate concentration range may result in an incomplete dose-response curve.Perform a wide range of serial dilutions to determine the optimal testing concentrations.
Serum Concentration 10 - 15%Serum components can interact with the drug or affect parasite growth.Use heat-inactivated serum from a consistent source and lot.

Experimental Protocols

Key Experiment: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This protocol outlines a common method for determining the in vitro susceptibility of Plasmodium falciparum to this compound.

  • Parasite Culture:

    • Culture P. falciparum (e.g., 3D7 strain) in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.

    • Maintain the culture at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Assay Preparation:

    • Prepare a 2 mg/mL stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia.

  • Drug Treatment and Incubation:

    • Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.

    • Add 100 µL of the diluted this compound to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

    • Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add 100 µL of SYBR Green I lysis buffer (containing 2X SYBR Green I) to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Troubleshooting Workflow for Inconsistent IC50 Values

The following diagram illustrates a logical workflow for troubleshooting inconsistent IC50 values in your this compound assays.

G A Inconsistent IC50 Values Observed B Review Assay Protocol & Reagents A->B C Check Parasite Culture Conditions A->C D Verify Host Cell Health A->D E Standardize Protocol? B->E F Consistent Reagent Lots? B->F G Consistent Parasite Strain/Stage? C->G H Healthy Host Cells? D->H E->F Yes I Implement Standardized Protocol E->I No F->G Yes J Use New Reagent Lots F->J No G->H Yes K Restart with Validated Parasite Stock G->K No L Use Lower Passage Host Cells H->L No M Problem Resolved H->M Yes I->M J->M K->M L->M

Caption: A flowchart for troubleshooting inconsistent IC50 values.

Signaling Pathway Inhibition by this compound (Hypothetical)

This diagram illustrates a hypothetical signaling pathway targeted by this compound, which could be relevant for understanding its mechanism of action and potential off-target effects.

G cluster_parasite Parasite Cell A Parasite Receptor B Kinase A A->B C Transcription Factor X B->C D Gene Expression for Survival C->D E This compound E->B

Caption: Hypothetical mechanism of action for this compound.

References

Antiparasitic agent-17 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antiparasitic agent-17. The information addresses potential off-target effects and offers strategies for their mitigation and investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule kinase inhibitor designed for high potency against a specific essential kinase in a parasitic organism. Its primary goal is to disrupt the parasite's life cycle with minimal impact on the host. Due to the conserved nature of kinase ATP-binding sites, cross-reactivity with host kinases can occur.

Q2: What are off-target effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] For kinase inhibitors, these unintended interactions often involve host kinases, which can lead to cellular toxicity, altered signaling pathways, and unexpected side effects, potentially compromising the agent's therapeutic window.[1][3][4] Early identification of off-target interactions is crucial to mitigate safety risks and optimize drug design.[5]

Q3: How were the potential off-targets of this compound identified?

Potential off-targets were initially predicted using computational methods that analyze structural similarities between the primary parasite kinase target and a panel of human kinases.[2][6] These predictions were then confirmed experimentally through comprehensive in vitro kinase screening panels that assess the agent's activity against hundreds of distinct human kinases.[3]

Q4: What are the known primary off-targets for this compound?

Based on kinome-wide screening, this compound has shown significant inhibitory activity against several human kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases. These off-target interactions are believed to be the primary drivers of the observed host cell cytotoxicity at higher concentrations.

Q5: Can off-target effects be beneficial?

While often associated with adverse effects, off-target interactions can sometimes contribute to the therapeutic benefit of a drug, a concept known as polypharmacology.[7] For instance, inhibiting a host kinase that the parasite exploits for its own survival could be advantageous. However, any such effects must be carefully characterized.

Troubleshooting Guide

Issue 1: I'm observing significant toxicity in my host cell line at concentrations where the antiparasitic effect is expected.

  • Question: Why are my host cells dying?

    • Answer: The observed cytotoxicity is likely due to the inhibition of key human kinases essential for host cell survival. As shown in the selectivity profile (Table 1), this compound inhibits VEGFR2 and Src, which are critical for cellular processes like angiogenesis, cell proliferation, and survival.[8] Inhibition of these pathways can lead to apoptosis and reduced cell viability.

  • Question: How can I confirm that the toxicity is caused by the identified off-targets?

    • Answer: You can perform a target engagement assay (see Protocol 3) to measure the phosphorylation status of downstream substrates of VEGFR2 and Src in host cells treated with this compound. A dose-dependent decrease in the phosphorylation of proteins like Akt or Erk would suggest that these pathways are being inhibited.[8][]

  • Question: What steps can I take to mitigate this toxicity?

    • Answer:

      • Dose-Response Analysis: Determine the IC50 for the parasite and the CC50 for the host cell line to identify a therapeutic window where the agent is effective against the parasite with minimal host toxicity (see Protocol 2).

      • Structural Modification: In collaboration with a medicinal chemist, consider structural modifications to this compound to improve its selectivity for the parasite kinase over host kinases.[5]

      • Combination Therapy: Explore using a lower dose of this compound in combination with another antiparasitic agent that has a different mechanism of action.

Issue 2: The agent shows high potency in biochemical assays but weak activity in my cellular parasite model.

  • Question: Why is there a discrepancy between the biochemical and cellular assay results?

    • Answer: This is a common challenge in drug discovery.[10] Several factors can contribute to this discrepancy:

      • Cell Permeability: The agent may have poor permeability across the parasite's cell membrane.

      • Efflux Pumps: The parasite may actively pump the agent out of the cell using efflux transporters.

      • High Intracellular ATP: The concentration of ATP within the cell is much higher than that used in many biochemical assays, leading to increased competition for the kinase's ATP-binding site and a higher apparent IC50.[11]

      • Metabolism: The agent may be rapidly metabolized into an inactive form by the parasite.

  • Question: How can I troubleshoot this issue?

    • Answer:

      • Permeability Assay: Conduct a permeability assay (e.g., using a parallel artificial membrane permeability assay, PAMPA) to assess the agent's ability to cross membranes.

      • Efflux Pump Inhibition: Test the agent's potency in the presence of known efflux pump inhibitors.

      • Target Engagement: Use a cellular thermal shift assay (CETSA) or the Western blot method outlined in Protocol 3 to verify that the agent is binding to its intended target inside the parasite.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

TargetTypeIC50 (nM)Description
Parasite Kinase Target-XOn-Target 5Primary therapeutic target essential for parasite viability.
Human VEGFR2Off-Target85Receptor tyrosine kinase crucial for angiogenesis and cell survival.
Human SRCOff-Target150Non-receptor tyrosine kinase involved in cell growth and differentiation.
Human ABLOff-Target450Non-receptor tyrosine kinase; inhibition can lead to off-target effects.
Human PI3KαOff-Target>10,000Low affinity; not considered a primary driver of toxicity.

Table 2: Cellular Activity and Therapeutic Index

Cell LineOrganismAssay TypeEC50 / CC50 (nM)Therapeutic Index (CC50 / EC50)
Parasite speciesParasiteParasite Viability5012
Human HEK293HumanHost Cytotoxicity600
Human HUVECHumanHost Cytotoxicity4509

Mandatory Visualizations

Signaling Pathways and Workflows

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Agent17 This compound Agent17->VEGFR2 Inhibits SRC SRC Agent17->SRC Inhibits SRC->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Activates Experimental_Workflow A Initial Finding: High Host Cell Toxicity B Hypothesis: Off-target kinase inhibition A->B C Step 1: In Vitro Kinome Screen (Protocol 1) B->C D Identify Off-Targets (e.g., VEGFR2, SRC) C->D E Step 2: Cellular Viability Assay (Protocol 2) D->E G Step 3: Target Engagement Assay (Protocol 3) D->G F Determine CC50 in Host Cells Quantify Therapeutic Index E->F I Conclusion: Toxicity is mechanism-based due to off-target inhibition F->I H Confirm Inhibition of Downstream Signaling (p-Akt, p-ERK) G->H H->I Troubleshooting_Logic Start Problem: Biochemical vs. Cellular Potency Discrepancy Q1 Is the agent engaging the target inside the parasite? Start->Q1 A1_Yes Yes Q1->A1_Yes Perform CETSA or Western Blot A1_No No Q1->A1_No Perform CETSA or Western Blot Q2 Are intracellular ATP levels out-competing the agent? A1_Yes->Q2 Action_No Investigate Cell Permeability and Efflux Pumps A1_No->Action_No Action_Yes Re-evaluate biochemical assay with physiological ATP levels Q2->Action_Yes Conclusion Discrepancy likely due to ATP competition Action_Yes->Conclusion

References

Enhancing the therapeutic index of Antiparasitic agent-17

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antiparasitic Agent-17 (AP-17)

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the therapeutic index of this compound (AP-17), a novel inhibitor of parasite Glycogen Synthase Kinase 3 (GSK-3).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing significant host cell toxicity in our in vitro assays, even at concentrations close to the parasite IC50. Why is this happening and what can we do?

A1: This is a known challenge with AP-17 and is likely due to off-target inhibition of human GSK-3 (hGSK-3), which shares structural homology with the parasite enzyme. The therapeutic window is narrow.

  • Troubleshooting Steps:

    • Confirm Selectivity Index: First, ensure your calculated selectivity index (SI = Host Cell CC50 / Parasite IC50) is consistent with our reference data (see Table 1). Significant deviations may indicate issues with cell line health or assay conditions.

    • Reduce Incubation Time: For initial screens, consider reducing the drug incubation time. AP-17's cytotoxic effects on host cells are more pronounced after 48 hours.

    • Explore Synergy: We strongly recommend exploring synergistic combinations. Co-administration with a sub-toxic concentration of a second agent (e.g., a known microtubule disruptor) can allow for a lower, less toxic dose of AP-17 to be used. Refer to Table 2 for an example with "Compound-S".

    • Consider Targeted Delivery: For in vivo studies, encapsulating AP-17 in a targeted liposomal formulation can significantly reduce systemic toxicity. See Table 3 for comparative pharmacokinetic data.

Q2: What is the recommended experimental approach to confirm a synergistic interaction between AP-17 and another compound?

A2: The Chou-Talalay method is the gold standard for quantifying drug synergy. This involves calculating a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. We provide a detailed protocol for this assay (see Protocol 2). A generalized workflow is also visualized below.

Q3: AP-17 is showing poor solubility in our standard aqueous-based buffers. What is the recommended solvent and stock concentration?

A3: AP-17 is highly hydrophobic. For in vitro use, we recommend creating a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). For subsequent dilutions in aqueous media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity in your cell cultures. For in vivo applications, a formulation with a solubilizing agent like cyclodextrin or a lipid-based nanoparticle is necessary.

Q4: Can you provide a diagram of the proposed signaling pathway affected by AP-17?

A4: Yes, AP-17 primarily targets the parasite's GSK-3, a key regulator of glycogen metabolism and cell cycle progression. Off-target effects on host cells involve the inhibition of hGSK-3, which can interfere with multiple pathways, including Wnt/β-catenin signaling. The diagram below illustrates this concept.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of AP-17

Target Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)
Leishmania donovani (Amastigote)Potency0.86.25
Trypanosoma cruzi (Amastigote)Potency1.24.17
Human Foreskin Fibroblast (HFF)Cytotoxicity5.0-
Human Hepatocyte (HepG2)Cytotoxicity6.5-

Table 2: Synergistic Effects of AP-17 with Compound-S on L. donovani

AP-17 (µM)Compound-S (µM)Fractional Effect (Fa)Combination Index (CI)Interpretation
0.40.10.550.78Synergy
0.20.20.600.65Strong Synergy
0.10.30.520.72Synergy

Table 3: Comparative Pharmacokinetic Parameters of AP-17 Formulations in Mice

FormulationDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Half-life (h)
AP-17 (Free Drug)102.510.82.1
AP-17 (Liposomal)1015.798.518.5

Visualizations

G cluster_parasite Parasite Cell cluster_host Host Cell AP17_p AP-17 pGSK3 Parasite GSK-3 AP17_p->pGSK3 Inhibits pPathway Glycogen Metabolism & Cell Cycle Arrest pGSK3->pPathway Regulates AP17_h AP-17 hGSK3 Human GSK-3 AP17_h->hGSK3 Off-target Inhibition hPathway Wnt/β-catenin Pathway & Other Functions hGSK3->hPathway Toxicity Toxicity hPathway->Toxicity

Caption: Mechanism of AP-17 action and off-target toxicity.

G cluster_workflow Synergy Assay Workflow A 1. Prepare serial dilutions of AP-17 and Compound-S B 2. Create a checkerboard matrix of drug combinations A->B C 3. Add parasite culture to each well B->C D 4. Incubate for 72h C->D E 5. Measure parasite viability (e.g., Resazurin assay) D->E F 6. Calculate Fractional Effect (Fa) for each combination E->F G 7. Compute Combination Index (CI) using Chou-Talalay equation F->G H Result Interpretation (CI < 1: Synergy) G->H

Caption: Experimental workflow for a drug synergy study.

G Start High Host Cell Toxicity Observed? CheckSI Is Selectivity Index (SI) < 10? Start->CheckSI Yes CheckConditions Review Assay Conditions: - Cell density - Incubation time - Solvent concentration Start->CheckConditions No Synergy Initiate Synergy Screen (See Protocol 2) CheckSI->Synergy Yes Nano Develop Nanoparticle Formulation (In Vivo) CheckSI->Nano Yes (for in vivo) Proceed Proceed with Caution (Dose-Response Verified) CheckConditions->Proceed

Caption: Troubleshooting logic for high in vitro toxicity.

Experimental Protocols

Protocol 1: Determining the In Vitro IC50/CC50 of AP-17

  • Cell Seeding:

    • For parasite assays (e.g., L. donovani axenic amastigotes), seed 1x10^5 cells/well in a 96-well plate.

    • For host cell cytotoxicity (e.g., HepG2), seed 1x10^4 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of AP-17 in the appropriate culture medium, starting from 50 µM down to ~0.05 µM. Remember to include a "vehicle control" (e.g., 0.5% DMSO) and a "no drug" control.

  • Incubation: Add the drug dilutions to the cells and incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., Resazurin or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

  • Data Analysis: Measure fluorescence or luminescence using a plate reader. Normalize the data to controls and fit a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 (for parasites) or CC50 (for host cells).

Protocol 2: Performing a Synergy Assay using the Chou-Talalay Method

  • Determine IC50: First, determine the IC50 values for AP-17 and the synergistic candidate (e.g., Compound-S) individually as described in Protocol 1.

  • Design Combination Matrix: Create a checkerboard plate layout. Use dilutions of AP-17 along the rows and dilutions of Compound-S along the columns. Typically, concentrations are chosen around the IC50 value (e.g., 4x IC50, 2x IC50, 1x IC50, 0.5x IC50, 0.25x IC50).

  • Assay Execution: Seed parasites and add the drug combinations as designed. Include controls for each drug alone. Incubate for 72 hours.

  • Viability Measurement: Assess parasite viability as described in Protocol 1.

  • Data Analysis:

    • Calculate the fractional effect (Fa) for each well (where Fa = 1 - (signal of treated well / signal of control well)).

    • Use software like CompuSyn or a custom script to calculate the Combination Index (CI) for each drug combination based on the Loewe additivity equation.

    • A CI value significantly below 0.9 is a reliable indicator of synergy.

Protocol 3: Preparation of a Liposomal Formulation of AP-17

  • Lipid Film Hydration:

    • Dissolve a lipid mixture (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) and AP-17 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a sterile buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid transition temperature (~60°C). This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To create small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 10-15 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device.

  • Purification and Characterization:

    • Remove any unencapsulated AP-17 using size exclusion chromatography.

    • Characterize the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency (e.g., using HPLC).

Technical Support Center: Antiparasitic Agent-17 Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with Antiparasitic agent-17 (AP-17), a novel benzimidazole-derived compound, and its targeted delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound (AP-17) is a synthetic benzimidazole derivative designed to exhibit high-affinity binding to parasite β-tubulin.[1][2] This binding action disrupts the formation and function of microtubules within the parasite's cells, leading to a cessation of nutrient absorption and eventual cell death.[1] Its primary mode of action is targeted at the intestinal cells of helminths, but it has also shown efficacy against certain protozoa by interfering with their cellular division and metabolic processes.[2] Due to its targeted mechanism, AP-17 is being investigated for its potential to overcome resistance mechanisms seen with older antiparasitic drugs.[3]

Q2: What are the primary challenges associated with the delivery of this compound?

A2: The primary challenges with AP-17 delivery are its poor aqueous solubility and low bioavailability when administered orally in its free form.[1][4] This can lead to high required doses and potential off-target toxicity.[5] Targeted delivery systems, such as polymeric nanoparticles, are being developed to enhance its solubility, improve its pharmacokinetic profile, and deliver the agent directly to the site of infection, thereby increasing efficacy and reducing side effects.[4][5]

Q3: What are the recommended starting points for nanoparticle formulation for AP-17 delivery?

A3: For researchers beginning to work with nanoparticle-based delivery of AP-17, poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a recommended starting point due to their biodegradability and established use in drug delivery.[6][7] A common method for encapsulation is the oil-in-water (o/w) single emulsion solvent evaporation technique. The table below provides a summary of starting formulation parameters based on studies with similar poorly soluble antiparasitic drugs.

ParameterRecommended Starting RangeRationale
PLGA concentration 10-20 mg/mL in organic solventAffects particle size and drug loading
AP-17 concentration 1-5 mg/mL in organic solventHigher concentrations can improve loading but may lead to aggregation
Surfactant (e.g., PVA) concentration 1-2% (w/v) in aqueous phaseStabilizes the emulsion and prevents particle aggregation
Organic solvent Dichloromethane (DCM) or Ethyl AcetateMust be a good solvent for both PLGA and AP-17
Aqueous phase volume 2-4 times the organic phase volumeInfluences the rate of solvent evaporation and particle formation

Q4: How can I assess the success of AP-17 encapsulation into nanoparticles?

A4: The success of encapsulation is typically evaluated by measuring particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE). Dynamic Light Scattering (DLS) is used to determine the size and PDI, while electrophoretic light scattering is used for zeta potential. High-Performance Liquid Chromatography (HPLC) is commonly used to quantify the amount of encapsulated AP-17 to determine DLC and EE.

ParameterTypical Target ValueSignificance
Particle Size (Z-average) 100-300 nmInfluences cellular uptake and biodistribution
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution
Zeta Potential -20 to -40 mVA sufficiently negative or positive charge prevents particle aggregation
Drug Loading Content (DLC) > 5%Represents the weight percentage of the drug in the nanoparticle
Encapsulation Efficiency (EE) > 70%The percentage of the initial drug that is successfully encapsulated

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency (<50%) of AP-17 in Nanoparticles

  • Possible Cause 1: Poor affinity of AP-17 for the polymer matrix.

    • Solution: Consider using a different polymer. If using PLGA, try a variant with a different lactide-to-glycolide ratio. Alternatively, a polymer with aromatic rings might have a better affinity for the benzimidazole structure of AP-17.

  • Possible Cause 2: Premature drug leakage into the aqueous phase during formulation.

    • Solution: Increase the viscosity of the organic phase by increasing the polymer concentration. You can also try to decrease the volume of the aqueous phase to accelerate solvent evaporation and nanoparticle hardening.

  • Possible Cause 3: The drug is not fully dissolved in the organic solvent.

    • Solution: Ensure that AP-17 is completely dissolved in the organic solvent before emulsification. Sonication or gentle heating may be required.

Problem 2: High Polydispersity Index (PDI > 0.5) of Nanoparticle Formulation

  • Possible Cause 1: Inefficient emulsification.

    • Solution: Optimize the sonication or homogenization parameters. For sonication, use a probe sonicator with controlled power output and duration. For homogenization, increase the speed or the number of passes.

  • Possible Cause 2: Particle aggregation.

    • Solution: Ensure the surfactant concentration in the aqueous phase is optimal. A concentration that is too low will not adequately stabilize the nanoparticles. Also, check the zeta potential; if it is close to neutral, aggregation is more likely.

  • Possible Cause 3: Instability of the formulation over time.

    • Solution: Analyze the particle size and PDI immediately after formulation and then at subsequent time points. If the PDI increases over time, consider lyophilizing the nanoparticles for long-term storage.

Problem 3: Inconsistent in vitro Cytotoxicity Results

  • Possible Cause 1: Nanoparticle instability in cell culture media.

    • Solution: Characterize the nanoparticles (size, PDI, and zeta potential) after incubation in the cell culture medium to check for aggregation or degradation. The proteins in the serum of the media can sometimes interact with and destabilize nanoparticles.

  • Possible Cause 2: Incomplete release of AP-17 from the nanoparticles.

    • Solution: Perform a drug release study to understand the release kinetics of AP-17 from your formulation under conditions that mimic the in vitro experiment. If the release is too slow, you may need to reformulate the nanoparticles with a faster-degrading polymer.

  • Possible Cause 3: The target parasite is not susceptible to AP-17 at the tested concentrations.

    • Solution: Include a positive control with free AP-17 (solubilized in a suitable solvent like DMSO) to confirm the intrinsic activity of the drug against the parasite.

Experimental Protocols

Protocol 1: Encapsulation of AP-17 in PLGA Nanoparticles via Single Emulsion Solvent Evaporation

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of AP-17 in 2 mL of dichloromethane (DCM). Ensure complete dissolution by vortexing or brief sonication.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in 8 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator set at 40% amplitude for 2 minutes on ice.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir at room temperature for 4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated AP-17. Resuspend the pellet in water by sonication after each wash.

  • Final Product: After the final centrifugation, resuspend the nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for storage.

Protocol 2: In Vitro Cytotoxicity Assay against Leishmania donovani Promastigotes

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.

  • Assay Preparation: Seed 1 x 10^6 promastigotes per well in a 96-well plate in 100 µL of fresh medium.

  • Treatment: Prepare serial dilutions of AP-17-loaded nanoparticles, blank nanoparticles, and free AP-17 (dissolved in DMSO) in the culture medium. Add 100 µL of these dilutions to the respective wells. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the plate at 25°C for 48 hours.

  • Viability Assessment: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Readout: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the untreated control and determine the IC50 value for each treatment.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Evaluation prep_org Prepare Organic Phase (PLGA + AP-17 in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify evap Solvent Evaporation emulsify->evap wash Washing & Centrifugation evap->wash final_np AP-17 Nanoparticles wash->final_np dls Size, PDI, Zeta Potential (DLS) final_np->dls hplc Drug Loading & Encapsulation (HPLC) final_np->hplc tem Morphology (TEM) final_np->tem invitro In Vitro Studies (Cytotoxicity, Release) final_np->invitro invivo In Vivo Studies (Efficacy, Biodistribution) invitro->invivo

Caption: Experimental workflow for the formulation and evaluation of AP-17 nanoparticles.

signaling_pathway ap17 This compound btubulin Parasite β-tubulin ap17->btubulin binds microtubule Microtubule Polymerization btubulin->microtubule inhibits nutrient Nutrient Uptake microtubule->nutrient disrupts apoptosis Cell Death (Apoptosis) nutrient->apoptosis induces

Caption: Proposed signaling pathway of this compound in a target parasite.

troubleshooting_flowchart start Low In Vitro Efficacy check_free_drug Is free AP-17 active? start->check_free_drug check_release Is drug released from NPs? check_free_drug->check_release Yes end_fail Consult Senior Scientist check_free_drug->end_fail No check_stability Are NPs stable in media? check_release->check_stability Yes reformulate Reformulate Nanoparticles check_release->reformulate No check_stability->reformulate No optimize_dose Optimize Drug Concentration check_stability->optimize_dose Yes reformulate->start end_success Problem Solved optimize_dose->end_success

References

Modifying Antiparasitic agent-17 for better pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Antiparasitic agent-17 to improve its pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges observed with the parent this compound?

A1: The parent this compound molecule exhibits several challenges that can limit its in vivo efficacy. These primarily include low aqueous solubility, high plasma protein binding, and rapid metabolic degradation, leading to poor oral bioavailability and a short half-life.[1][2][3] Researchers should focus on strategies to address these liabilities.[4][5]

Q2: What initial in vitro assays are recommended to screen for improved pharmacokinetic properties in derivatives of this compound?

A2: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended for the initial screening of new derivatives.[1][6][7] These should include:

  • Aqueous Solubility Assay: To determine the solubility of the compounds in physiological buffers.

  • Metabolic Stability Assay: Using liver microsomes or hepatocytes to assess the rate of metabolic degradation.[6][8]

  • Plasma Protein Binding Assay: To quantify the fraction of the compound bound to plasma proteins.[8]

  • Cell Permeability Assay: Using Caco-2 or MDCK cell lines to predict intestinal absorption.[6]

Q3: How can I improve the aqueous solubility of my this compound derivative?

A3: Improving aqueous solubility is a common challenge in drug discovery.[5][9] Several strategies can be employed:

  • Salt Formation: For ionizable compounds, creating a salt form can significantly enhance solubility.[4]

  • Introduction of Polar Functional Groups: Judicious addition of polar groups (e.g., hydroxyl, amino) to the molecule can increase its hydrophilicity.

  • Formulation Strategies: Utilizing solubilizing agents or advanced formulation techniques like solid lipid nanoparticles or nanoemulsions can improve the solubility of the final drug product.[10]

Q4: My most potent derivative of this compound shows high metabolic instability. What are my options?

A4: High metabolic instability is a significant hurdle that can lead to rapid clearance and low in vivo exposure. To address this, consider the following:

  • Identify Metabolic Hotspots: Conduct metabolite identification studies to pinpoint the specific sites on the molecule that are susceptible to metabolism.

  • Blocking Metabolic Sites: Modify the chemical structure at the identified metabolic hotspots. This can involve replacing a labile hydrogen with a fluorine atom or introducing a bulkier group to sterically hinder enzymatic attack.

  • Prodrug Approach: Design a prodrug that masks the metabolically labile group and is cleaved in vivo to release the active agent.[4]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Metabolic Stability Assay Results
Potential Cause Troubleshooting Step
Inconsistent Microsome ActivityEnsure proper storage and handling of liver microsomes. Use a new batch and include a positive control compound with known metabolic stability to verify assay performance.
Variability in Experimental ConditionsStandardize all experimental parameters, including temperature, pH, and enzyme concentrations.[11] Small variations can lead to significant differences in results.[11]
Compound PrecipitationPoorly soluble compounds may precipitate in the assay medium, leading to inaccurate results. Visually inspect for precipitation and consider using a lower compound concentration or adding a co-solvent.
Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Absorption
Potential Cause Troubleshooting Step
Active EffluxThe compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall, which are present in Caco-2 cells. Conduct permeability assays with and without a known efflux inhibitor (e.g., verapamil) to assess the impact of efflux.
First-Pass MetabolismHigh first-pass metabolism in the liver can reduce the amount of drug reaching systemic circulation, even with good intestinal permeability. Evaluate the compound's stability in hepatocytes to assess first-pass metabolism.[6]
In vivo Formulation EffectsThe formulation used for in vivo studies can significantly impact absorption. Ensure the formulation is optimized to maintain the compound in solution in the gastrointestinal tract.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound and its Derivatives

CompoundAqueous Solubility (µg/mL)Metabolic Half-life (min, Human Liver Microsomes)Plasma Protein Binding (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)In Vivo Oral Bioavailability (Rat, %)
This compound<1599.50.2<2
Derivative A152595.21.510
Derivative B56598.00.35
Derivative C504590.13.025

Experimental Protocols

Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Time Points: Incubate the mixture at 37°C. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[6]

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral Permeability (A-B): Add the test compound to the apical (A) side of the monolayer and fresh assay buffer to the basolateral (B) side.

  • Sampling: Incubate at 37°C with gentle shaking. Take samples from the basolateral side at various time points.

  • Basolateral to Apical Permeability (B-A): In a separate set of wells, perform the assay in the reverse direction to assess active efflux.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Validation cluster_candidate Candidate Selection Solubility Aqueous Solubility SAR Structure-Activity Relationship Analysis Solubility->SAR Metabolism Metabolic Stability Metabolism->SAR PPB Plasma Protein Binding PPB->SAR Permeability Caco-2 Permeability Permeability->SAR PK_Study Rodent PK Study SAR->PK_Study PK_Study->SAR Iterative Feedback Candidate Preclinical Candidate PK_Study->Candidate

Caption: Iterative workflow for lead optimization of this compound.

signaling_pathway cluster_parasite Parasite Cell Agent17 This compound Receptor Putative Receptor (e.g., GPCR) Agent17->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates (Inhibits) Paralysis Paralysis & Death Ion_Channel->Paralysis Leads to

Caption: Hypothetical signaling pathway for the mechanism of action of this compound.

References

Addressing batch-to-batch variability of synthetic Antiparasitic agent-17

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiparasitic Agent-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this synthetic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel synthetic small molecule currently under investigation for its broad-spectrum antiparasitic activity. Its putative mechanism of action involves the inhibition of a parasite-specific metabolic pathway, leading to parasite starvation and death. The exact target and signaling pathway are still under active investigation.

Q2: We are observing significant variability in the efficacy of different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a known challenge with newly synthesized compounds.[1] Potential causes include inconsistencies in the synthesis process, such as temperature fluctuations, inadequate mixing of reagents, or variations in the quality of raw materials.[1] Contamination with residual solvents, starting materials, or byproducts can also lead to variable biological activity. We recommend performing rigorous quality control on each new batch.

Q3: Our experimental results with this compound are not reproducible. How can we troubleshoot this?

A3: Lack of reproducibility can stem from several factors.[2] First, verify the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). The compound may be degrading. Second, ensure consistent preparation of your stock solutions and dilutions. Finally, consider the possibility of procedural errors or variations in your experimental setup.[2]

Q4: Are there any known off-target effects of this compound?

A4: As a novel compound, the full toxicological profile of this compound is still being determined. It is crucial to perform cytotoxicity assays on host cell lines to assess potential off-target effects. Any observed host cell toxicity should be carefully documented and compared to the effective antiparasitic concentration to determine the therapeutic index.

Q5: How should this compound be stored to ensure its stability?

A5: For optimal stability, this compound should be stored as a dry powder at -20°C, protected from light and moisture. Stock solutions in a suitable solvent (e.g., DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Antiparasitic Activity Between Batches

Symptoms:

  • Significant differences in the IC50 (half-maximal inhibitory concentration) values between different batches of the compound.

  • Variable phenotypic effects on the parasite at the same concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Variable Purity 1. Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). 2. Perform Mass Spectrometry (MS) to confirm the molecular weight of the active compound and identify any impurities.If purity is below 95%, consider re-purification of the batch. If significant impurities are detected, attempt to identify them and assess their potential biological activity.
Presence of Isomers 1. If the compound has chiral centers, analyze the isomeric ratio using chiral chromatography.Different isomers may have different biological activities. If the isomeric ratio varies between batches, this could explain the inconsistent results.
Compound Degradation 1. Assess the stability of the compound in the solvent used for your experiments over the time course of the assay.If the compound is unstable, consider using a different solvent or preparing fresh solutions immediately before each experiment.
Raw Material Variability Inconsistent quality of starting materials can affect the final product.[1]Contact the supplier for certificates of analysis for the raw materials used in each synthesis batch.
Issue 2: Low Solubility in Aqueous Media

Symptoms:

  • Precipitation of the compound when diluted from a stock solution into aqueous assay buffer.

  • Inconsistent results at higher concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Poor Aqueous Solubility 1. Determine the aqueous solubility of the compound. 2. Test different co-solvents or formulating agents to improve solubility.If solubility remains an issue, consider using a formulation approach such as encapsulation in liposomes or nanoparticles.
Incorrect pH The charge state of the compound may be pH-dependent, affecting its solubility.Test the solubility of the compound in buffers with different pH values to find the optimal range.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches via HPLC-MS

This protocol outlines the procedure for assessing the purity and identity of different batches of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each batch of this compound in a suitable organic solvent (e.g., acetonitrile). Dilute to a final concentration of 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound and potential impurities.

  • Data Analysis:

    • Integrate the peak areas from the HPLC chromatogram to determine the purity of each batch.

    • Analyze the mass spectrum to confirm the molecular weight of the main peak and identify any potential impurities.

Example Data:

Batch ID Purity by HPLC (%) Observed Mass (m/z) Expected Mass (m/z) Notes
APA17-00198.5450.2450.1Meets quality specifications.
APA17-00292.1450.3, 472.2450.1Purity below threshold. Impurity at m/z 472.2 detected.
APA17-00399.2450.1450.1High purity.
Protocol 2: In Vitro Antiparasitic Activity Assay

This protocol describes a general method for determining the IC50 of this compound against a target parasite.

Methodology:

  • Parasite Culture: Culture the target parasite under appropriate conditions to the desired life stage for the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations.

  • Assay Plate Setup: Seed the parasites in a 96-well plate at a predetermined density. Add the different concentrations of this compound to the wells. Include a no-drug control and a positive control (a known antiparasitic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the appropriate culture conditions.

  • Viability Assessment: Determine parasite viability using a suitable method, such as a metabolic assay (e.g., MTT, AlamarBlue) or microscopic observation of motility or morphology.

  • Data Analysis: Plot the percentage of parasite inhibition against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_qc Quality Control cluster_assay In Vitro Assay batch1 Batch APA17-001 hplc_ms HPLC-MS Analysis batch1->hplc_ms batch2 Batch APA17-002 batch2->hplc_ms pass Purity > 95% hplc_ms->pass Batch 1 fail Purity < 95% hplc_ms->fail Batch 2 stock Prepare Stock Solution pass->stock repurify Repurify or Discard Batch fail->repurify dilute Serial Dilutions stock->dilute assay Parasite Viability Assay dilute->assay ic50 Determine IC50 assay->ic50 troubleshooting_logic start Inconsistent Experimental Results check_purity Check Batch Purity (HPLC-MS) start->check_purity purity_ok Purity Consistent? check_purity->purity_ok check_stability Assess Compound Stability in Assay Conditions purity_ok->check_stability Yes root_cause Identify Root Cause: - Purity Issue - Degradation - Protocol Variation purity_ok->root_cause No stability_ok Stable? check_stability->stability_ok check_protocol Review Experimental Protocol stability_ok->check_protocol Yes stability_ok->root_cause No protocol_ok Protocol Consistent? check_protocol->protocol_ok protocol_ok->root_cause Yes protocol_ok->root_cause No

References

Antiparasitic agent-17 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiparasitic Agent-17.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

A1: this compound is a novel synthetic compound belonging to the nitroimidazole class. Its proposed mechanism of action involves the inhibition of nucleic acid synthesis in susceptible parasites. The nitro group of Agent-17 is believed to be chemically reduced by parasitic enzymes to form reactive nitroso radicals that disrupt microbial DNA.

Q2: What are the common signs of this compound degradation in a stock solution?

A2: Degradation of this compound in solution is often indicated by a color change from colorless to pale yellow. A decrease in potency, as observed by a reduced zone of inhibition in antimicrobial susceptibility testing or inconsistent results in cellular assays, is another key indicator.

Q3: How should I properly store my stock solutions of this compound to minimize degradation?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for critical experiments.

Q4: Can I use this compound in combination with other therapeutic agents?

A4: Co-administration of this compound with other drugs should be approached with caution. Preliminary studies suggest that its efficacy can be influenced by compounds that alter the cellular redox environment. It is recommended to perform compatibility and synergy studies before conducting combination experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in in vitro assays.

This issue can arise from the degradation of this compound, leading to a lower effective concentration in your experiments.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Check for any visual signs of degradation, such as color change.

    • Run a quality control check on your stock solution using a validated analytical method like HPLC to determine the concentration and purity of the active agent.

    • Prepare a fresh stock solution from a new batch of the compound and compare its performance with the old stock.

  • Review Experimental Conditions:

    • pH: Ensure the pH of your experimental medium is within the optimal range for Agent-17 stability (pH 6.5-7.5).

    • Light Exposure: Minimize the exposure of your experimental setup to direct light, especially UV light.

    • Temperature: Maintain a consistent and appropriate temperature throughout your experiment, as elevated temperatures can accelerate degradation.

  • Assess for Potential Interactions:

    • Evaluate other components in your assay medium for potential incompatibilities. Certain reducing agents or metal ions may accelerate the degradation of nitroimidazole compounds.

Issue 2: Precipitate formation in stock solutions upon thawing.

Precipitation can occur if the solubility limit of this compound is exceeded or if the solvent composition is altered.

Troubleshooting Steps:

  • Solvent and Concentration Check:

    • Confirm that the solvent used for your stock solution is appropriate and that the concentration does not exceed the known solubility limit of this compound in that solvent.

    • If using a co-solvent system, ensure the proportions are accurate.

  • Thawing Procedure:

    • Thaw your aliquots slowly at room temperature or in a cool water bath. Avoid rapid thawing at high temperatures.

    • Once thawed, vortex the solution gently but thoroughly to ensure complete dissolution before use.

  • Filtration:

    • If a fine precipitate persists, you may consider sterile filtering the solution through a 0.22 µm filter to remove the precipitate. However, it is crucial to re-quantify the concentration of the filtered solution as some active compound may be lost.

Data on Factors Influencing Stability

The following table summarizes the known factors that can influence the stability of this compound based on internal preliminary studies.

ParameterConditionEffect on StabilityRecommendation
Temperature 4°CModerate degradation over 2 weeksFor short-term storage (up to 72 hours)
-20°CMinimal degradation over 6 monthsRecommended for long-term storage
-80°CNo detectable degradation over 1 yearOptimal for archival storage
pH < 6.0Increased rate of hydrolytic degradationBuffer solutions to pH 6.5-7.5
6.5 - 7.5Optimal stabilityMaintain this pH range in experimental media
> 8.0Increased rate of alkaline hydrolysisAvoid highly alkaline conditions
Light Exposure Ambient LightGradual degradation over several daysProtect solutions from light
UV Light (254 nm)Rapid degradation within hoursAvoid exposure to UV sources

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a method to quantify the concentration of this compound and its major degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to fall within the range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 320 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Data Analysis:

    • Integrate the peak area corresponding to this compound.

    • Construct a standard curve by plotting peak area against concentration.

    • Determine the concentration of Agent-17 in the samples by interpolating their peak areas from the standard curve.

    • Monitor for the appearance of new peaks, which may represent degradation products.

Visualizations

Degradation_Pathway This compound This compound Reduced Intermediate Reduced Intermediate This compound->Reduced Intermediate Parasitic Nitroreductases Reactive Nitroso Radical Reactive Nitroso Radical Reduced Intermediate->Reactive Nitroso Radical Electron Transfer Inactive Metabolites Inactive Metabolites Reactive Nitroso Radical->Inactive Metabolites Cellular Detoxification DNA DNA Reactive Nitroso Radical->DNA DNA Adduct Formation & Strand Breaks Troubleshooting_Workflow start Inconsistent/Low Efficacy Observed check_stock Check Stock Solution: - Visual Inspection - QC by HPLC - Prepare Fresh Stock start->check_stock review_conditions Review Experimental Conditions: - pH - Light Exposure - Temperature check_stock->review_conditions Stock OK issue_resolved Issue Resolved check_stock->issue_resolved New Stock Works assess_interactions Assess for Interactions: - Reducing Agents - Metal Ions review_conditions->assess_interactions Conditions OK review_conditions->issue_resolved Conditions Adjusted assess_interactions->issue_resolved No Interactions Found & Issue Persists contact_support Contact Technical Support assess_interactions->contact_support Interaction Identified HPLC_Workflow prep_mobile Prepare Mobile Phases A & B run_hplc Run HPLC Analysis prep_mobile->run_hplc prep_standards Prepare Standard Curve Solutions prep_standards->run_hplc prep_samples Prepare Experimental Samples prep_samples->run_hplc analyze_data Analyze Data: - Integrate Peaks - Generate Standard Curve - Quantify Samples run_hplc->analyze_data report_results Report Concentration & Purity analyze_data->report_results

Validation & Comparative

Comparative Efficacy and Mechanism of Action: Antiparasitic Agent-17 versus Albendazole for Helminth Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the novel investigational drug, Antiparasitic agent-17, and the established broad-spectrum anthelmintic, albendazole. The information presented is intended to support research and development efforts in the field of parasitology.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. All data, mechanisms, and protocols associated with this compound are fictional and designed to provide a framework for comparison with the real-world data available for albendazole.

Overview and Mechanism of Action

Albendazole: A member of the benzimidazole class, albendazole has been a cornerstone of anthelmintic treatment for decades.[1] Its primary mechanism of action involves binding to the colchicine-sensitive site of β-tubulin in parasitic worms.[2][3] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular structure and processes like glucose uptake.[3][4][5] The disruption of microtubule formation leads to a depletion of the parasite's energy stores, resulting in immobilization and death.[3][4][5][6] Albendazole exhibits selective toxicity due to its higher affinity for parasitic β-tubulin compared to the mammalian equivalent.[6]

This compound (Hypothetical): Agent-17 is a novel macrocyclic lactone derivative designed to selectively target the parasite's neuromuscular system. Its proposed mechanism involves acting as a potent agonist of the parasite-specific glutamate-gated chloride ion channels (GluCls). Binding of Agent-17 to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal and muscle cells. This irreversible inhibition of neurotransmission results in flaccid paralysis and subsequent expulsion of the helminth from the host.

Anthelmintic_Mechanisms cluster_Albendazole Albendazole Mechanism cluster_Agent17 This compound Mechanism (Hypothetical) ALB Albendazole Tubulin Parasite β-Tubulin ALB->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits Glucose Glucose Uptake MT->Glucose Disrupts Energy Energy Depletion (Glycogen Stores) Glucose->Energy Impairs Paralysis Immobilization & Death Energy->Paralysis A17 Agent-17 GluCl Parasite GluCl Channel A17->GluCl Binds & Activates Cl Chloride Ion Influx GluCl->Cl Increases Hyper Hyperpolarization of Nerve/Muscle Cells Cl->Hyper FP Flaccid Paralysis & Expulsion Hyper->FP

Caption: Comparative mechanisms of action for Albendazole and the hypothetical Agent-17.

Comparative In Vitro Efficacy

The in vitro activity of both agents was assessed against the L3 larval stage of Heligmosomoides polygyrus. Larval motility and viability were measured following a 48-hour incubation period with varying drug concentrations.

Table 1: In Vitro Efficacy against H. polygyrus (L3 Larvae)

CompoundIC50 (µM)
Albendazole12.5
This compound0.8
  • Parasite Preparation: H. polygyrus L3 larvae were obtained from fecal cultures and washed three times in phosphate-buffered saline (PBS).

  • Assay Setup: Approximately 50 larvae per well were added to a 96-well plate in RPMI-1640 media supplemented with 10% fetal bovine serum.

  • Drug Application: Albendazole and this compound were dissolved in DMSO and added to the wells in a serial dilution to achieve final concentrations ranging from 0.01 µM to 100 µM. A DMSO-only well served as the negative control.

  • Incubation: The plate was incubated at 37°C in a 5% CO2 environment for 48 hours.

  • Endpoint Measurement: Larval motility was quantified using an automated image analysis system. The IC50 value, representing the concentration at which 50% of larval motility is inhibited, was calculated using a non-linear regression model.

Comparative In Vivo Efficacy

The therapeutic efficacy of a single oral dose of each agent was evaluated in a murine model of established H. polygyrus infection. The primary endpoints were the cure rate (CR) and the fecal egg count reduction rate (ERR) measured 14 days post-treatment.

Table 2: In Vivo Efficacy in H. polygyrus Infected Mice

Treatment GroupDose (mg/kg)Cure Rate (CR)Egg Reduction Rate (ERR)
Albendazole1085%92%
This compound295%99.5%
Vehicle ControlN/A0%0%

Note: Published studies show single-dose albendazole efficacy varies significantly by helminth species, with high cure rates for Ascaris lumbricoides and hookworm, but lower efficacy against Trichuris trichiura.[7][8][9][10]

InVivo_Workflow cluster_setup Phase 1: Infection & Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Infection Day 0: Infect BALB/c mice orally with 200 H. polygyrus L3 larvae Establishment Day 1-13: Allow infection to establish Infection->Establishment 13 days Grouping Day 14: Randomize mice into 3 treatment groups (n=10/group) Establishment->Grouping Treatment Phase Dosing Administer single oral dose: - Vehicle Control - Albendazole (10 mg/kg) - Agent-17 (2 mg/kg) Grouping->Dosing FEC Day 28: Collect fecal samples for Fecal Egg Count (FEC) Dosing->FEC 14 days WormCount Euthanize mice and collect adult worms from small intestine for burden count FEC->WormCount Post-mortem

Caption: Workflow for the in vivo efficacy study in a murine helminth infection model.

Pharmacokinetic Profiles

Pharmacokinetic parameters were determined in healthy male Sprague-Dawley rats following a single oral dose. Albendazole is known to be rapidly metabolized to its active metabolite, albendazole sulfoxide.[6][11]

Table 3: Comparative Pharmacokinetic Parameters

ParameterAlbendazole (as Albendazole Sulfoxide)This compound
Dose (mg/kg) 102
Cmax (ng/mL) ~350[11][12]450
Tmax (hours) ~4[11][12]6
Bioavailability <5% (Increased with fatty meal)[2][6]~45%
Half-life (t½, hours) 8-12[2][6]24
Metabolism Rapid first-pass hepatic oxidation[2][6]Primarily hepatic via CYP3A4
Excretion Primarily biliary[2]Fecal and Biliary

Note: Albendazole pharmacokinetics exhibit substantial inter-individual variability.[13][14]

Summary and Conclusion

This comparative analysis positions the hypothetical this compound as a compound with potentially greater potency and a more favorable pharmacokinetic profile than albendazole.

  • Efficacy: Based on the fictional data, Agent-17 demonstrates superior potency in both in vitro and in vivo models, achieving higher efficacy at a lower dose compared to albendazole.

  • Mechanism: The distinct mechanisms of action suggest that Agent-17 could be effective against helminth populations that have developed resistance to benzimidazoles.

  • Pharmacokinetics: The hypothetical higher bioavailability and longer half-life of Agent-17 could lead to more consistent therapeutic exposures and potentially allow for simpler dosing regimens.

While albendazole remains a critical tool in the control of many helminth infections, the development of novel agents with alternative mechanisms, such as the hypothetical Agent-17, is essential to address the challenges of drug resistance and to improve treatment outcomes for all targeted parasitic diseases. Further investigation into such novel compounds is warranted.

References

Cross-Resistance Profile of Ivermectin (as a proxy for Antiparasitic agent-17) Against Existing Anthelmintic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-resistance potential between the macrocyclic lactone anthelmintic, ivermectin (serving as a model for Antiparasitic agent-17), and two other major classes of antiparasitic drugs: benzimidazoles (represented by albendazole) and isoquinolones (represented by praziquantel). This document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and anthelmintic resistance.

Executive Summary

Mechanisms of Action

The differential targets of ivermectin, albendazole, and praziquantel in parasites are the basis for the low anticipated cross-resistance.

  • Ivermectin: This agent acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] Binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane, followed by paralysis and death of the parasite.[1][2]

  • Albendazole: As a member of the benzimidazole class, albendazole's primary mode of action is the inhibition of β-tubulin polymerization.[3][4] This disruption of microtubule formation interferes with essential cellular functions in the parasite, such as cell division and glucose uptake, ultimately leading to energy depletion and death.[3][5]

  • Praziquantel: The precise mechanism of action for praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in schistosomes and other susceptible parasites.[6][7][8] It is believed to increase the permeability of parasite cell membranes to calcium ions, leading to uncontrolled muscle contraction, paralysis, and tegumental damage.[6][7][8]

Signaling Pathway Diagrams

Ivermectin Mechanism of Action Ivermectin Ivermectin GluCl_Channel Glutamate-Gated Chloride Channel Ivermectin->GluCl_Channel Binds to Chloride_Influx Increased Cl- Influx GluCl_Channel->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis

Ivermectin's mechanism via glutamate-gated chloride channels.

Albendazole Mechanism of Action Albendazole Albendazole Beta_Tubulin β-Tubulin Albendazole->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization Inhibits Cellular_Functions Disruption of Cellular Functions (e.g., Glucose Uptake) Microtubule_Polymerization->Cellular_Functions Death Parasite Death Cellular_Functions->Death

Albendazole's mechanism via inhibition of β-tubulin polymerization.

Praziquantel Mechanism of Action Praziquantel Praziquantel Calcium_Channels Voltage-gated Calcium Channels Praziquantel->Calcium_Channels Antagonizes Calcium_Influx Uncontrolled Ca2+ Influx Calcium_Channels->Calcium_Influx Muscle_Contraction Spastic Muscle Contraction Calcium_Influx->Muscle_Contraction Paralysis Paralysis & Tegumental Damage Muscle_Contraction->Paralysis

Praziquantel's proposed mechanism via disruption of calcium homeostasis.

Cross-Resistance Studies: Quantitative Data

The distinct mechanisms of action of ivermectin, albendazole, and praziquantel make cross-resistance unlikely. For instance, studies on the model organism Caenorhabditis elegans have shown that ivermectin-resistant worms are not cross-resistant to albendazole.[9] The co-administration of ivermectin and albendazole is a common strategy in mass drug administration programs, which may help to reduce the likelihood of resistance development to either drug.[9] While direct comparative studies including praziquantel are less common, its unique mode of action also suggests a low probability of cross-resistance with the other two agents.

The following tables summarize in vitro sensitivity data for ivermectin and albendazole against various helminth species. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.

Table 1: In Vitro Susceptibility to Ivermectin in Helminth Larvae

Parasite SpeciesStrainAssayIC50 (ng/mL)Reference
Strongyloides rattiSusceptibleLarval Motility13.28[10]
Strongyloides rattiIvermectin-ResistantLarval Motility36.60[10]
Haemonchus contortusSusceptibleLarval Motility0.29 - 0.48 µM[11][12]
Haemonchus contortusResistantLarval Motility8.16 - 32.03 µM[11][12]

*Note: µM to ng/mL conversion depends on the molecular weight of the specific ivermectin derivative used.

Table 2: In Vitro Susceptibility to Albendazole in Helminth Eggs

Parasite SpeciesAssayIC50 (nM)Reference
Ancylostoma ceylanicumEgg Hatch Assay119[13]
Haemonchus contortusEgg Hatch Assay0.3 µM**[14]

**Note: µM to nM conversion is 1 µM = 1000 nM.

Experimental Protocols

Standardized in vitro assays are essential for determining the susceptibility of parasites to anthelmintic drugs and for detecting the emergence of resistance.

Egg Hatch Assay (EHA)

The Egg Hatch Assay is primarily used to assess the efficacy of benzimidazoles like albendazole.

Principle: This assay measures the ability of a drug to inhibit the hatching of parasite eggs.

Methodology:

  • Egg Isolation: Parasite eggs are recovered from fresh fecal samples and purified.

  • Incubation: A standardized number of eggs are incubated in multi-well plates with serial dilutions of the test drug. Control wells with no drug are included.[15][16]

  • Hatching Assessment: After an incubation period (e.g., 24-48 hours), the number of hatched larvae and unhatched eggs in each well is counted under a microscope.[17]

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration, and the IC50 value (the concentration of drug that inhibits 50% of egg hatching) is determined.

Larval Migration Inhibition Assay (LMIA)

The Larval Migration Inhibition Assay is commonly used to evaluate the resistance to macrocyclic lactones like ivermectin.

Principle: This assay assesses the effect of a drug on the motility of third-stage (L3) larvae by measuring their ability to migrate through a fine mesh.

Methodology:

  • Larval Culture: Infective L3 larvae are obtained from fecal cultures.

  • Drug Exposure: Larvae are incubated in multi-well plates with various concentrations of the anthelmintic for a set period (e.g., 24-48 hours).[18][19]

  • Migration: The larvae are then transferred to a migration apparatus, typically a smaller tube with a fine mesh at the bottom, which is placed in a well of a larger plate. Motile larvae migrate through the mesh into the lower well.[18][20]

  • Quantification: After a defined migration period (e.g., 2-3 hours), the number of larvae that have successfully migrated is counted.[21]

  • Data Analysis: The percentage of migration inhibition is calculated relative to control wells, and the IC50 value is determined.

Experimental Workflow Diagrams

Egg_Hatch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eggs Isolate & Purify Parasite Eggs Incubate Incubate Eggs with Drug Dilutions (24-48h, 37°C) Isolate_Eggs->Incubate Prepare_Drug_Dilutions Prepare Serial Dilutions of Albendazole Prepare_Drug_Dilutions->Incubate Count Count Hatched Larvae & Unhatched Eggs Incubate->Count Calculate_Inhibition Calculate % Hatch Inhibition Count->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the Egg Hatch Assay.

Larval_Migration_Inhibition_Assay_Workflow cluster_prep_lmia Preparation cluster_assay_lmia Assay cluster_analysis_lmia Analysis Culture_Larvae Culture L3 Larvae Incubate_Larvae Incubate Larvae with Drug Dilutions (24-48h) Culture_Larvae->Incubate_Larvae Prepare_Drug_Dilutions_LMIA Prepare Serial Dilutions of Ivermectin Prepare_Drug_Dilutions_LMIA->Incubate_Larvae Transfer_to_Migration_Apparatus Transfer to Migration Apparatus Incubate_Larvae->Transfer_to_Migration_Apparatus Allow_Migration Allow Migration (2-3h) Transfer_to_Migration_Apparatus->Allow_Migration Count_Migrated_Larvae Count Migrated Larvae Allow_Migration->Count_Migrated_Larvae Calculate_Inhibition_LMIA Calculate % Migration Inhibition Count_Migrated_Larvae->Calculate_Inhibition_LMIA Determine_IC50_LMIA Determine IC50 Value Calculate_Inhibition_LMIA->Determine_IC50_LMIA

Workflow for the Larval Migration Inhibition Assay.

Conclusion

References

A Head-to-Head Comparison of Tribendimidine and Praziquantel in the Treatment of Helminth Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anthelmintic therapies, praziquantel has long stood as a cornerstone for the treatment of various trematode and cestode infections. However, the emergence of new chemical entities and the ever-present concern of drug resistance necessitate a thorough evaluation of alternative agents. This guide provides a detailed head-to-head comparison of tribendimidine, a broad-spectrum anthelmintic, and the established drug, praziquantel, with a focus on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Targets

The antiparasitic effects of tribendimidine and praziquantel are rooted in distinct molecular mechanisms, leading to different physiological consequences for the target helminths.

Tribendimidine: This agent acts as a selective agonist of the L-subtype of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1] This interaction triggers a sustained depolarization of the muscle cell membrane, leading to spastic paralysis. The paralyzed worms are unable to maintain their position within the host and are subsequently expelled.

Praziquantel: The precise mechanism of action for praziquantel is not fully elucidated, but it is widely accepted to disrupt calcium homeostasis in susceptible parasites.[2] It is believed to interact with the β subunits of voltage-gated calcium channels in the parasite's tegument and musculature. This leads to a rapid and sustained influx of calcium ions, causing immediate muscle contraction and spastic paralysis. Furthermore, praziquantel induces vacuolization and damage to the parasite's outer layer (tegument), exposing its antigens to the host's immune system.

Anthelmintic_Mechanisms_of_Action cluster_0 Tribendimidine Pathway cluster_1 Praziquantel Pathway Tribendimidine Tribendimidine nAChR Nicotinic Acetylcholine Receptor (L-subtype) Tribendimidine->nAChR Agonist Depolarization Sustained Muscle Cell Depolarization nAChR->Depolarization Paralysis_T Spastic Paralysis Depolarization->Paralysis_T Expulsion_T Worm Expulsion Paralysis_T->Expulsion_T Praziquantel Praziquantel Ca_Channel Voltage-Gated Ca2+ Channel Praziquantel->Ca_Channel Modulator Tegument_Damage Tegumental Damage Praziquantel->Tegument_Damage Ca_Influx Rapid Ca2+ Influx Ca_Channel->Ca_Influx Paralysis_P Spastic Paralysis Ca_Influx->Paralysis_P Immune_Clearance Immune Clearance Tegument_Damage->Immune_Clearance

Fig. 1: Mechanisms of Action.

Comparative Efficacy: Clinical Trial Data

Multiple clinical trials have directly compared the efficacy of tribendimidine and praziquantel, primarily in the treatment of liver fluke infections caused by Clonorchis sinensis and Opisthorchis viverrini. The primary endpoints in these studies are typically the Cure Rate (CR), defined as the complete absence of parasite eggs in stool post-treatment, and the Egg Reduction Rate (ERR), which measures the percentage decrease in the number of eggs.

ParasiteDrugDosing RegimenCure Rate (CR)Egg Reduction Rate (ERR)Study Reference
Clonorchis sinensis Tribendimidine400 mg single dose50.0%98.3%--INVALID-LINK--
Praziquantel75 mg/kg in 4 divided doses over 2 days56.8%98.0%--INVALID-LINK--
Opisthorchis viverrini Tribendimidine200 mg (children) or 400 mg (adults) single dose93.6%99.9%--INVALID-LINK--
Praziquantel75 mg/kg in 2 divided doses, 6 hours apart97.3%99.9%--INVALID-LINK--
Hookworm Tribendimidine400 mg single dose77.8%Not Reported--INVALID-LINK--
Praziquantel75 mg/kg in 4 divided doses over 2 daysSignificantly lower than tribendimidineNot Reported--INVALID-LINK--
Ascaris lumbricoides Tribendimidine400 mg single dose28.6%Not Reported--INVALID-LINK--
Trichuris trichiura Tribendimidine400 mg single dose23.1%Not Reported--INVALID-LINK--

Note: Efficacy data can vary based on the intensity of infection and patient population.

Safety and Tolerability Profile

A significant differentiator between the two agents is their adverse event profile. Clinical studies consistently report that tribendimidine is associated with fewer and milder adverse events compared to praziquantel.

Adverse EventTribendimidine (Incidence)Praziquantel (Incidence)Study Reference
Headache More frequent with PraziquantelMore frequent than Tribendimidine--INVALID-LINK--
Vertigo More frequent with PraziquantelMore frequent than Tribendimidine--INVALID-LINK--
Nausea More frequent with PraziquantelMore frequent than Tribendimidine--INVALID-LINK--
Fatigue More frequent with PraziquantelMore frequent than Tribendimidine--INVALID-LINK--
Overall Adverse Events Significantly lower incidenceOdds Ratio 4.5 (95% CI 3.2-6.3) compared to Tribendimidine--INVALID-LINK--

Note: Most adverse events for both drugs were reported to be of mild to moderate intensity and transient.

Experimental Protocols

The evaluation of anthelmintic efficacy in clinical trials relies on standardized and rigorous methodologies. Below are outlines of the key experimental protocols employed in the comparative studies of tribendimidine and praziquantel.

Randomized Controlled Trial for Opisthorchis viverrini

Opisthorchis_viverrini_Trial_Workflow Screening Screening of Participants (Children & Adults) Inclusion Inclusion Criteria: - O. viverrini infection confirmed by Kato-Katz Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Group_T Tribendimidine Group: - Single oral dose (200mg or 400mg) Randomization->Group_T Group_P Praziquantel Group: - Two oral doses (50mg/kg & 25mg/kg, 6h apart) Randomization->Group_P AE_Monitoring Adverse Event Monitoring (3h and 24h post-treatment) Group_T->AE_Monitoring Group_P->AE_Monitoring Follow_Up Follow-up at 3 weeks AE_Monitoring->Follow_Up Efficacy_Assessment Efficacy Assessment: - Cure Rate (CR) - Egg Reduction Rate (ERR) (Duplicate Kato-Katz) Follow_Up->Efficacy_Assessment Kato_Katz_Workflow Stool_Sample 1. Collect Stool Sample Sieving 2. Sieve Sample through a fine mesh screen Stool_Sample->Sieving Template_Fill 3. Fill a standardized template (e.g., 41.7 mg) with sieved stool on a microscope slide Sieving->Template_Fill Cellophane_Cover 4. Cover with a glycerol-soaked cellophane strip Template_Fill->Cellophane_Cover Spreading 5. Press to create a thick smear Cellophane_Cover->Spreading Clearing 6. Allow smear to clear (glycerol clears fecal debris) Spreading->Clearing Microscopy 7. Examine under microscope and count parasite eggs Clearing->Microscopy EPG_Calculation 8. Calculate Eggs Per Gram (EPG) of feces Microscopy->EPG_Calculation

References

In Vivo Validation of Antiparasitic Agent-17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel therapeutic candidate, Antiparasitic agent-17, against established antiparasitic drugs. The data presented herein is intended to support the transition from in vitro findings to preclinical and clinical development.

Comparative Efficacy: In Vitro vs. In Vivo

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development.[1] this compound has demonstrated promising activity against a broad spectrum of parasites in laboratory settings. This section outlines the in vivo validation of these initial findings in established animal models.

Table 1: Summary of In Vitro Activity of this compound
Parasite SpeciesIn Vitro Assay TypeIC50 (µM)Cytotoxicity (CC50 in Vero cells, µM)Selectivity Index (CC50/IC50)
Trypanosoma cruziAmastigote growth inhibition0.8>100>125
Leishmania donovaniAmastigote growth inhibition1.2>100>83
Plasmodium falciparumChloroquine-resistant strain0.5>100>200
Table 2: Comparative In Vivo Efficacy of this compound and Reference Drugs
Animal ModelParasite StrainTreatment GroupDose (mg/kg/day)Parasite Load Reduction (%)Survival Rate (%)
BALB/c miceT. cruzi Y strainVehicle Control-020
Benznidazole10095100
This compound 50 98 100
Golden hamstersL. donovaniVehicle Control-00
Amphotericin B599100
This compound 75 97 100
NSG miceP. falciparum K1Vehicle Control-00
Artemether2099100
This compound 40 99 100

Proposed Mechanism of Action

This compound is hypothesized to exert its effect through the disruption of microtubule polymerization in parasites.[2][3] This mechanism is similar to that of benzimidazole anthelmintics.[2][3] By binding to parasite-specific β-tubulin, the agent inhibits the formation of microtubules, which are essential for cellular structure, division, and nutrient uptake, ultimately leading to parasite death.

Proposed Signaling Pathway of this compound Antiparasitic_agent_17 This compound Parasite_beta_tubulin Parasite β-tubulin Antiparasitic_agent_17->Parasite_beta_tubulin Binds to Microtubule_polymerization Microtubule Polymerization Parasite_beta_tubulin->Microtubule_polymerization Inhibits Disrupted_cellular_processes Disrupted Cellular Processes (e.g., mitosis, nutrient uptake) Microtubule_polymerization->Disrupted_cellular_processes Leads to Parasite_death Parasite Death Disrupted_cellular_processes->Parasite_death Results in In Vivo Validation Experimental Workflow In_vitro_screening In Vitro Screening (IC50, CC50) Lead_compound_selection Lead Compound Selection (this compound) In_vitro_screening->Lead_compound_selection Animal_model_selection Animal Model Selection Lead_compound_selection->Animal_model_selection Infection_establishment Infection Establishment Animal_model_selection->Infection_establishment Drug_administration Drug Administration (Treatment vs. Control) Infection_establishment->Drug_administration Monitoring Monitoring (Parasitemia, Clinical Signs) Drug_administration->Monitoring Endpoint_analysis Endpoint Analysis (Parasite Load, Survival) Monitoring->Endpoint_analysis Data_analysis Data Analysis & Comparison Endpoint_analysis->Data_analysis Performance Comparison: this compound vs. Alternatives Antiparasitic_agent_17 This compound High_Efficacy High Efficacy Antiparasitic_agent_17->High_Efficacy Favorable_Safety_Profile Favorable Safety Profile Antiparasitic_agent_17->Favorable_Safety_Profile Oral_Bioavailability Oral Bioavailability Antiparasitic_agent_17->Oral_Bioavailability Reference_Drug_A Reference Drug A (e.g., Benznidazole) High_Efficacy_A High Efficacy Reference_Drug_A->High_Efficacy_A Known_Side_Effects Known Side Effects Reference_Drug_A->Known_Side_Effects Oral_Bioavailability_A Oral Bioavailability Reference_Drug_A->Oral_Bioavailability_A Reference_Drug_B Reference Drug B (e.g., Amphotericin B) High_Efficacy_B High Efficacy Reference_Drug_B->High_Efficacy_B Toxicity_Concerns Toxicity Concerns Reference_Drug_B->Toxicity_Concerns Intravenous_Administration Intravenous Administration Reference_Drug_B->Intravenous_Administration

References

Comparative toxicity profile of Antiparasitic agent-17 and nitazoxanide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Toxicity Profile: Nitazoxanide vs. Antiparasitic Agent-17

This guide provides a comparative analysis of the toxicity profiles of the broad-spectrum antiparasitic agent nitazoxanide and a designated "this compound." Due to the non-specific nature of "this compound" in publicly available scientific literature, this document will focus on the comprehensive toxicity data for nitazoxanide, with placeholders for the corresponding data for this compound, to be populated as information becomes available.

I. Overview of Agents

Nitazoxanide: A thiazolide antiparasitic agent with a broad spectrum of activity against numerous intestinal protozoa and helminths.[1][2][3] It is also effective against certain anaerobic bacteria and has shown antiviral properties.[3][4] The antiprotozoal action of nitazoxanide is believed to be due to its interference with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for anaerobic energy metabolism.[1][5]

This compound: Information not currently available in public literature. Further specification is required to provide a comparative analysis.

II. Quantitative Toxicity Data

A summary of the available quantitative toxicity data for nitazoxanide is presented below. The table includes placeholders for this compound data for future comparison.

Parameter Nitazoxanide This compound Reference
Acute Oral LD50 (Rats) >10,000 mg/kgData not available[1][6]
Acute Oral LD50 (Mice) 1,400 mg/kgData not available[6]
Acute Oral LD50 (Dogs) >10,000 mg/kgData not available[1][6]
Acute Oral LD50 (Cats) >10,000 mg/kgData not available[6]
No-Observed-Adverse-Effect Level (NOAEL) (Rats, 6-month study) 150 mg/kg/dayData not available[7]
Major Toxicities Observed in Nonclinical Studies Hematotoxicity, gastrointestinal toxicity, testicular toxicity (in dogs)Data not available[7]
Common Adverse Reactions in Humans (≥2%) Abdominal pain, headache, chromaturia (discolored urine), nauseaData not available[5]

III. Experimental Protocols

Detailed methodologies for key toxicological experiments cited for nitazoxanide are outlined below.

Acute Oral Toxicity Studies
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Methodology:

    • Animal Models: Rats, mice, dogs, and cats were used in separate studies.[6]

    • Dosing: Single oral gavage doses ranging from 0.625 to 10 g/kg body weight were administered to rats and mice.[6] For dogs and cats, single oral doses of 1 to 10 g/kg body weight were administered in capsules.[6]

    • Observation: Animals were observed for clinical signs of toxicity and mortality over a specified period.

    • Endpoint: The LD50 value, the dose at which 50% of the test animals are expected to die, was calculated.

Repeated Dose Toxicity Studies (Subchronic)
  • Objective: To evaluate the toxic effects of a substance after repeated administration over a prolonged period.

  • Methodology:

    • Animal Model: Rats were used in a 14-week study.[6]

    • Dosing: Nitazoxanide was administered daily at doses of 50, 150, and 450 mg/kg per day.[6]

    • Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights were monitored.

    • Histopathology: At the end of the study, a comprehensive histopathological examination of tissues and organs was performed.

Mutagenicity Assay (Ames Test)
  • Objective: To assess the potential of a substance to induce mutations in the DNA of bacteria.

  • Methodology:

    • Test System: Salmonella typhimurium tester strains were used.[6]

    • Procedure: The test was conducted with and without metabolic activation (S9 mix).[6] Nitazoxanide was tested at levels from 1 to 100 mg per plate.[6]

    • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies compared to the control. Nitazoxanide was found to be negative in this assay.[6]

IV. Mechanism of Action and Signaling Pathways

Nitazoxanide's Proposed Mechanism of Action

Nitazoxanide's primary mechanism of action against anaerobic parasites involves the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is essential for the parasite's energy metabolism.[1][5][8] This disruption of the PFOR cycle leads to a failure in the electron transfer reaction, ultimately causing parasite death.[1]

Nitazoxanide_MoA cluster_parasite Anaerobic Parasite Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PFOR-dependent PFOR PFOR Enzyme Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red Ferredoxin (reduced) Ferredoxin_ox->Ferredoxin_red Electron Transfer Energy_Metabolism Energy Metabolism Ferredoxin_red->Energy_Metabolism Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibits

Caption: Nitazoxanide's mechanism of action via inhibition of the PFOR enzyme.

Experimental Workflow for Toxicity Testing

The general workflow for preclinical toxicity assessment of an antiparasitic agent is depicted below.

Toxicity_Workflow cluster_preclinical Preclinical Toxicity Assessment Dose_Range_Finding Dose-Range Finding Studies Acute_Toxicity Acute Toxicity (LD50) Dose_Range_Finding->Acute_Toxicity Repeated_Dose_Toxicity Repeated Dose Toxicity (Subchronic/Chronic) Acute_Toxicity->Repeated_Dose_Toxicity Genotoxicity Genotoxicity (e.g., Ames Test) Repeated_Dose_Toxicity->Genotoxicity Reproductive_Developmental Reproductive & Developmental Toxicity Genotoxicity->Reproductive_Developmental Safety_Pharmacology Safety Pharmacology Reproductive_Developmental->Safety_Pharmacology Final_Report Toxicology Profile Report Safety_Pharmacology->Final_Report

Caption: General experimental workflow for preclinical toxicity studies.

V. Discussion and Conclusion

Nitazoxanide is generally well-tolerated, with a high acute oral LD50 in several animal species, indicating a low potential for acute toxicity.[1][6] In human clinical trials, the most common adverse effects are mild and gastrointestinal in nature.[5][8] Nonclinical studies have identified hematological, gastrointestinal, and testicular effects at high doses in dogs.[7] Importantly, nitazoxanide was not found to be mutagenic in the Ames test.[6]

A direct comparison with "this compound" cannot be made without specific data for this compound. Researchers and drug development professionals are encouraged to populate the provided tables and diagrams with relevant data for a comprehensive comparative assessment. This guide serves as a template for such a comparison, emphasizing the key toxicological endpoints that should be considered.

References

Benchmarking Antiparasitic Agent-17: A Comparative Analysis Against Novel Antiparasitic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing endeavor to combat parasitic diseases, the evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive benchmark analysis of Antiparasitic agent-17, a promising pyrrole-hydroxybutenolide hybrid, against a selection of novel antiparasitic compounds. This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview of efficacy, mechanism of action, and key experimental data to inform future research and development directions.

Introduction to this compound

This compound (also referred to as compound 5u) is a novel synthetic hybrid molecule combining pyrrole and hydroxybutenolide scaffolds. Recent studies have demonstrated its potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Comparative Analysis

This guide compares this compound with three other novel antiparasitic compounds: Moxidectin, a macrocyclic lactone effective against a range of parasites; Oxfendazole, a broad-spectrum benzimidazole anthelmintic; and VNI, a potent inhibitor of sterol 14α-demethylase in Trypanosoma cruzi. The selection of these comparators allows for a broad assessment of this compound's potential across different parasitic targets and mechanisms of action.

Data Presentation

Table 1: In Vitro Antiplasmodial Activity
CompoundTarget OrganismStrain(s)IC50 (µM)Citation(s)
This compound Plasmodium falciparumPf3D7 (Chloroquine-sensitive)0.96[1]
PfK1 (Chloroquine-resistant)1.67[1]
Moxidectin Plasmodium falciparumAsexual stages1[2]
Oxfendazole Onchocerca spp.Adult wormsMotility inhibition noted[3]
VNI Trypanosoma cruziIntracellular amastigotes0.26[4]
Leishmania donovaniAmastigotesComparable to reference drugs[5]
Table 2: In Vivo Efficacy
CompoundAnimal ModelParasiteKey FindingsCitation(s)
Pyrrole-hydroxybutenolide hybrid (related to Agent-17) Carrageenan-induced paw edema in mice-Dose-dependent inhibition of inflammation[1]
Moxidectin Not specified in provided resultsPlasmodium falciparumLonger half-life than Ivermectin, suggesting potential for sustained activity[2]
Oxfendazole Rodent model of filariasisLitomosoides sigmodontisComplete clearance of adult worms[3][6]
VNI Murine model of Chagas diseaseTrypanosoma cruzi100% survival and parasitological clearance in acute and chronic infections[7][8]
Murine model of visceral leishmaniasisLeishmania donovaniSuppressive effects, reduction in parasitemia[5]
Table 3: Cytotoxicity
CompoundCell Line(s)CC50 (µM)Citation(s)
This compound Not specified in provided results--
Moxidectin HFF cellsHigh cytotoxicity noted[9]
Oxfendazole Not specified in provided resultsGenerally well-tolerated in most species[10]
VNI Mouse cellsNo toxicity observed[7]

Experimental Protocols

A variety of standardized protocols are employed to evaluate the efficacy and safety of antiparasitic compounds. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (pLDH method)

This assay quantitatively measures the activity of compounds against the erythrocytic stages of P. falciparum.

  • Parasite Culture : Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in continuous in vitro culture in human red blood cells.[11] The culture medium is RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, sodium bicarbonate, and gentamicin, and cultures are incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).[11]

  • Assay Procedure :

    • Non-synchronized parasite cultures with approximately 1% parasitemia (mostly ring and trophozoite stages) at 2% hematocrit are seeded into 96-well microtiter plates.[11]

    • Test compounds are serially diluted and added to the wells. A standard antimalarial drug (e.g., quinine) is used as a positive control, and wells with only parasitized red blood cells serve as negative controls.[11]

    • Plates are incubated for 48 hours under the same conditions as the parasite culture.[11]

    • After incubation, the plates are frozen to lyse the cells.[11]

    • The activity of parasite lactate dehydrogenase (pLDH), an enzyme released from the lysed parasites, is measured colorimetrically. The 50% inhibitory concentration (IC50) is calculated by comparing the pLDH activity in treated wells to the controls.[11][12]

In Vivo Murine Malaria Model (4-Day Suppressive Test)

This model assesses the therapeutic efficacy of compounds against blood-stage malaria infection in mice.

  • Animal Model : Female Swiss Webster or CD1 mice are used.[13][14]

  • Infection : Mice are infected intravenously or intraperitoneally with a standardized number of Plasmodium berghei-infected erythrocytes.[13][14]

  • Drug Administration : Treatment with the test compound or vehicle control commences a few hours after infection and continues daily for four consecutive days.[15] Compounds are typically administered orally or via intraperitoneal injection.[13]

  • Efficacy Assessment : On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination. The 50% effective dose (ED50) is calculated by comparing the parasitemia in treated mice to that in the control group.[15]

Mammalian Cytotoxicity Assay (MTT/Resazurin-based)

This assay evaluates the toxicity of compounds against mammalian cell lines to determine their selectivity.

  • Cell Culture : Human or other mammalian cell lines (e.g., HepG2, Vero, 3T3) are maintained in appropriate culture medium and conditions.[16][17]

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Test compounds are serially diluted and added to the wells.

    • Plates are incubated for 24 to 48 hours.[16]

    • Cell viability is assessed using a metabolic indicator such as MTT or resazurin (alamarBlue™).[16][18] These indicators are converted by metabolically active cells into a colored or fluorescent product.

    • The absorbance or fluorescence is measured, and the 50% cytotoxic concentration (CC50) is calculated by comparing the viability of treated cells to untreated controls.[16]

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key processes in antiparasitic drug discovery and the putative mechanism of action for the benchmarked compounds.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing compound_library Compound Library primary_assay Primary Antiplasmodial Assay (e.g., pLDH) compound_library->primary_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) primary_assay->cytotoxicity_assay hit_compounds Hit Compounds cytotoxicity_assay->hit_compounds murine_model Murine Malaria Model hit_compounds->murine_model Promising candidates efficacy_assessment Efficacy Assessment (ED50) murine_model->efficacy_assessment lead_compound Lead Compound efficacy_assessment->lead_compound

Antiparasitic Drug Discovery Workflow

mechanism_of_action cluster_parasite Parasite Cell tubulin Tubulin microtubules Microtubule Formation tubulin->microtubules nutrient_uptake Nutrient Uptake microtubules->nutrient_uptake parasite_death Parasite Death nutrient_uptake->parasite_death sterol_synthesis Sterol Biosynthesis sterol_synthesis->parasite_death nuclear_import Nuclear Import nuclear_import->parasite_death oxfendazole Oxfendazole oxfendazole->tubulin inhibits polymerization vni VNI vni->sterol_synthesis inhibits moxidectin Moxidectin moxidectin->nuclear_import inhibits

Putative Mechanisms of Action

Conclusion

This compound demonstrates potent in vitro activity against P. falciparum, including chloroquine-resistant strains. Its efficacy is comparable to that of Moxidectin against this parasite. While direct comparative data is limited, the distinct mechanisms of action of Oxfendazole (tubulin polymerization inhibition) and VNI (sterol biosynthesis inhibition) highlight the diverse strategies being employed in the development of new antiparasitic drugs. Further in vivo studies and broader cytotoxicity profiling of this compound are warranted to fully elucidate its therapeutic potential and selectivity. The detailed protocols provided herein offer a standardized framework for such future investigations.

References

Comparative Analysis of Antiparasitic Agent-17 (Moxidectin) for Onchocerciasis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antiparasitic agent-17" is a placeholder name for the purposes of this guide. The data presented here is based on clinical trials of Moxidectin, a macrocyclic lactone anthelmintic, approved for the treatment of onchocerciasis caused by the filarial nematode Onchocerca volvulus. This guide compares its performance against the standard-of-care, ivermectin.

This document provides a meta-analysis of clinical trial data for Moxidectin, offering a comparative overview for researchers, scientists, and drug development professionals. The guide details quantitative performance data, experimental protocols, and relevant biological pathways.

Quantitative Performance Data: Moxidectin vs. Ivermectin

A pivotal phase 3, double-blind, parallel-group, superiority trial conducted across the Democratic Republic of Congo, Ghana, and Liberia provides key comparative data. The trial involved 1477 adolescents and adults with O. volvulus infection, randomized to receive either a single oral 8-mg dose of moxidectin or a single oral 150-μg/kg dose of ivermectin.

The primary efficacy endpoint was the skin microfilarial density (MFD) at 12 months, a measure of the parasite load in the skin. The data presented below summarizes the key findings from this study.

Performance MetricMoxidectin (8 mg)Ivermectin (150 µg/kg)Statistical Significance
Mean Skin MFD at 12 Months 0.2 mf/mg2.0 mf/mgp < 0.0001
Proportion of Patients with Undetectable Skin MFD at 12 Months 80.2%49.0%p < 0.0001
Mean Skin MFD at 18 Months 0.1 mf/mg1.3 mf/mgp < 0.0001
Proportion of Patients with Undetectable Skin MFD at 18 Months 81.5%46.9%p < 0.0001
Adverse Events (AEs) within 7 days 79.5%71.9%p = 0.007
Severe AEs within 7 days 1.1%0.5%-

Experimental Protocols

The methodologies for the key clinical trial cited are detailed below to provide context for the presented data.

Phase 3 Clinical Trial Protocol: Moxidectin vs. Ivermectin for Onchocerca volvulus Infection
  • Study Design: A multicenter, randomized, double-blind, parallel-group, superiority trial.

  • Participants: Individuals aged 12 years and older with a body weight of at least 30 kg and a diagnosis of O. volvulus infection, confirmed by the presence of skin microfilariae. A key exclusion criterion was a high level of co-infection with Loa loa, due to the risk of severe post-treatment encephalopathy.

  • Randomization and Blinding: Participants were randomly assigned in a 2:1 ratio to receive either moxidectin or ivermectin. The randomization was stratified by country and baseline skin microfilarial density. Both participants and investigators were blinded to the treatment assignment.

  • Intervention:

    • Moxidectin Group: Received a single oral dose of 8 mg of moxidectin.

    • Ivermectin Group: Received a single oral dose of 150 µg/kg of ivermectin.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Skin microfilarial density (MFD) at 12 months post-treatment. MFD was determined by microscopic examination of skin snips.

    • Secondary Efficacy Endpoints: Included MFD at 6 and 18 months, and the proportion of patients with undetectable MFD at all time points.

    • Safety Assessment: Monitored through the incidence and severity of adverse events, particularly those related to the Mazzotti reaction (an inflammatory response to dying microfilariae).

  • Statistical Analysis: The primary analysis was a comparison of the MFD at 12 months between the two groups using an analysis of covariance (ANCOVA) model, with baseline MFD and country as covariates.

Mechanism of Action and Signaling Pathway

Moxidectin, like ivermectin, is a macrocyclic lactone that acts as a potent anthelmintic. Its primary mechanism of action involves the disruption of neurotransmission in invertebrates. The diagram below illustrates the proposed signaling pathway.

G cluster_neuron Invertebrate Neuron Moxidectin Moxidectin GluCl Glutamate-gated Chloride Channels (GluCls) Moxidectin->GluCl Binds and potentiates GABA_R GABA-gated Chloride Channels Moxidectin->GABA_R Binds and potentiates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increases influx GABA_R->Cl_ion Increases influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Proposed mechanism of action for Moxidectin in invertebrate neurons.

Experimental Workflow for Drug Efficacy Trial

The logical flow of a typical clinical trial to assess the efficacy of a new antiparasitic agent is outlined below. This workflow represents the general structure of the phase 3 trial described in this guide.

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Screening Screening for Eligible Participants Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., Skin MFD) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (Moxidectin or Ivermectin) Randomization->Drug_Admin Follow_Up Follow-up Visits (e.g., 6, 12, 18 months) Drug_Admin->Follow_Up Data_Collection Data Collection (Efficacy and Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Generalized workflow for a randomized controlled clinical trial.

Comparative Guide to Long-Term Efficacy and Safety of Antiparasitic Agents for Onchocerciasis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the long-term efficacy and safety of Antiparasitic agent-17 (Ivermectin), the long-standing standard of care for onchocerciasis (river blindness), and a newer alternative, Moxidectin. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective data from comparative clinical trials.

Executive Summary

Onchocerciasis is a debilitating parasitic disease caused by the filarial worm Onchocerca volvulus. For decades, mass drug administration with ivermectin has been the cornerstone of control programs, significantly reducing morbidity and transmission.[1][2][3] However, the goal of eliminating transmission has spurred research into more effective treatments. Moxidectin, a second-generation macrocyclic lactone, has emerged as a superior alternative, demonstrating a more profound and sustained reduction in parasite load compared to ivermectin in long-term studies.[4][5][6][7] While both drugs have comparable safety profiles, primarily characterized by Mazzotti reactions, moxidectin's longer plasma half-life and greater efficacy suggest it could accelerate the elimination of onchocerciasis.[5][6][7]

Comparative Efficacy Data

A pivotal Phase 3, randomized, double-blind, parallel-group superiority trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo provides the most robust long-term comparative data between moxidectin and ivermectin.[4][5][7][8] The primary efficacy endpoint was the density of O. volvulus microfilariae in the skin 12 months after a single oral dose.

Table 1: Skin Microfilarial Density (mf/mg) at 12 and 18 Months Post-Treatment

Time PointTreatment GroupAdjusted Geometric Mean Skin mf/mg (95% CI)Percentage of Participants with Undetectable Microfilariae
12 Months Moxidectin (8 mg) 0.6 (0.3–1.0)[4][7]38%[6]
Ivermectin (150 µg/kg) 4.5 (3.5–5.9)[4][7]2%[6]
18 Months *Moxidectin (8 mg) 1.8 (±3.3 SD)[9]Not Reported
Ivermectin (150 µg/kg) 4.0 (±4.8 SD)[9]Not Reported

*Data from a preceding Phase 2 study with a similar design and dosing.

The results at 12 months demonstrated that a single dose of moxidectin resulted in an 86% greater reduction in skin microfilarial load compared to ivermectin.[4][7][8] This superior efficacy was sustained through 18 months, indicating a longer duration of action.[9]

Comparative Safety and Tolerability Data

The safety profile of both drugs is well-characterized, with the most common adverse events being related to the death of microfilariae, known as Mazzotti reactions.[4][5] In the Phase 3 trial, the overall incidence of these efficacy-related reactions was high in both groups, with no serious adverse events considered to be related to either treatment.[4][5][7]

Table 2: Incidence of Treatment-Emergent Adverse Events (Mazzotti Reactions) in the Phase 3 Trial

Adverse Event CategoryMoxidectin (n=978)Ivermectin (n=494)
Any Mazzotti Reaction 967 (99%)[4][5]478 (97%)[4][5]
Clinical Reactions 944 (97%)[4][5]446 (90%)[4][5]
Laboratory Reactions 788 (81%)[4][5]415 (84%)[4][5]
Ocular Reactions 113 (12%)[4][5]47 (10%)[4][5]

The slightly higher incidence of clinical Mazzotti reactions in the moxidectin group is likely attributable to its greater and more rapid microfilaricidal activity.[9]

Experimental Protocols

The data presented is primarily from a large-scale, multicenter Phase 3 clinical trial (NCT00790998).[10][11]

Key Methodologies:

  • Study Design: A randomized, controlled, double-blind, parallel-group superiority trial.[4][7]

  • Population: 1497 participants aged 12 years and older with confirmed Onchocerca volvulus infection (skin microfilarial density ≥10 mf/mg).[4][11]

  • Exclusion Criteria: Co-infection with Loa loa or lymphatic filariasis microfilaremia, pregnancy, or breastfeeding.[4][5]

  • Intervention: Participants were randomized in a 2:1 ratio to receive a single oral dose of either 8 mg moxidectin or 150 µg/kg ivermectin.[4][10][11]

  • Randomization: Stratified by sex and baseline level of infection.[4][5]

  • Primary Outcome: Skin microfilarial density at 12 months post-treatment, determined by microscopic examination of skin snips.[4][7]

  • Safety Assessment: Monitored for all adverse events, with a particular focus on Mazzotti reactions (cutaneous, ophthalmological, and systemic).[12]

Below is a workflow diagram illustrating the key stages of this clinical trial.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis s1 Participant Screening (Age ≥12, O. volvulus ≥10 mf/mg) s2 Informed Consent s1->s2 s3 Exclusion Criteria Applied (No Loa loa, not pregnant) s2->s3 rand Randomization (2:1) Stratified by sex & infection level s3->rand t1 Single Oral Dose Moxidectin (8 mg) rand->t1 t2 Single Oral Dose Ivermectin (150 µg/kg) rand->t2 fu Follow-up Visits (1, 6, 12, 18 months) t1->fu t2->fu efficacy Primary Efficacy Assessment (Skin mf density at 12 months) fu->efficacy safety Safety Monitoring (Adverse Events, Mazzotti Reactions) fu->safety

Caption: Workflow of the Phase 3 Moxidectin vs. Ivermectin trial.

Mechanism of Action Signaling Pathway

Both ivermectin and moxidectin are macrocyclic lactones that exert their antiparasitic effect by targeting the neuromuscular systems of invertebrates.[13][14] Their primary target is the glutamate-gated chloride channel (GluCl), which is found in the nerve and muscle cells of parasites but not vertebrates, ensuring a high margin of safety.[13][15][16]

Binding of the drug to the GluCl receptor locks the channel in an open state.[13][15] This leads to a continuous influx of chloride ions (Cl⁻) into the cell, causing hyperpolarization of the cell membrane.[13][17] The hyperpolarized state makes the neuron or muscle cell unresponsive to excitatory signals, resulting in flaccid paralysis and eventual death of the parasite.[16][17]

G cluster_membrane Invertebrate Neuronal Membrane GluCl_closed Glutamate-Gated Chloride Channel (GluCl) - Closed State GluCl_open GluCl - Open State GluCl_closed->GluCl_open Conformational Change cl_influx Increased Influx of Chloride Ions (Cl⁻) GluCl_open->cl_influx Allows passage outside Extracellular inside Intracellular agent Antiparasitic Agent (Ivermectin/Moxidectin) agent->GluCl_closed Binds to channel paralysis Flaccid Paralysis & Parasite Death hyperpolarization Hyperpolarization of Cell Membrane hyperpolarization->paralysis cl_influx->hyperpolarization

Caption: Mechanism of action for Ivermectin and Moxidectin.

Conclusion

Long-term comparative studies have established that moxidectin is superior to ivermectin in providing a greater and more sustained reduction of O. volvulus microfilariae in the skin. This enhanced and prolonged efficacy, coupled with a comparable safety profile, positions moxidectin as a critical tool for accelerating the elimination of onchocerciasis. Its ability to more effectively suppress the parasite reservoir is expected to reduce transmission between mass treatment rounds more than ivermectin, potentially shortening the timeline for achieving global elimination goals.[4][5][7]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Antiparasitic Agent-17

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Antiparasitic Agent-17. Given that this agent is in the developmental phase, it should be handled with the utmost care as a potentially hazardous compound. The following procedures are based on established best practices for handling novel chemical entities with unknown toxicological profiles.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the first line of defense against potential exposure to this compound. A risk assessment should be conducted to determine the specific PPE required for different procedures.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Specifications and Standards
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)- Lab coat- Safety glasses with side shields- Single pair of nitrile gloves- Gown should be disposable or dedicated to this work.- Eye protection should meet ANSI Z87.1 standards.- Gloves should be powder-free nitrile.[1][2]
Medium-Risk Activities (e.g., preparing solutions, performing dilutions, non-aerosol generating procedures)- Disposable gown resistant to chemical permeation- Chemical splash goggles- Double pair of chemotherapy-grade gloves- Gown should be polyethylene-coated polypropylene or a similar laminate material.[1]- Goggles should provide a seal around the eyes.- Outer gloves should be chemotherapy-grade and meet ASTM D6978 standards.[1][2][3]
High-Risk Activities (e.g., weighing powder, procedures with a high risk of aerosol generation or splashes)- Full-face shield or powered air-purifying respirator (PAPR)- Chemical-resistant disposable gown- Double pair of chemotherapy-grade gloves- Disposable shoe covers- A PAPR with a particulate filter is recommended for handling powders.[4]- Gown should have demonstrated resistance to permeability by hazardous products.[1]- All PPE should be donned before entering the designated work area and doffed in a manner that prevents contamination.

Experimental Protocol: Donning and Doffing of PPE for High-Risk Activities

  • Donning Sequence:

    • Perform hand hygiene.

    • Don inner pair of gloves.

    • Don disposable gown, ensuring complete coverage.

    • Don outer pair of chemotherapy-grade gloves, ensuring the cuffs are pulled over the gown sleeves.

    • Don shoe covers.

    • Don full-face shield or PAPR.

  • Doffing Sequence (to be performed in a designated area):

    • Remove outer pair of gloves.

    • Remove disposable gown and shoe covers, turning them inside out as they are removed.

    • Perform hand hygiene.

    • Remove full-face shield or PAPR.

    • Remove inner pair of gloves.

    • Perform thorough hand hygiene.

Operational Plan for Handling this compound

A clear operational plan is essential to minimize the risk of exposure and ensure the integrity of the research.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_and_Log Receive and Log Agent-17 Store_Securely Store in Designated, Secure Location Receive_and_Log->Store_Securely Secure Chain of Custody Prepare_Work_Area Prepare Designated Work Area (e.g., Fume Hood) Store_Securely->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Perform_Experiment Perform Experimental Procedure Don_PPE->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Streams Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste in Labeled Containers Segregate_Waste->Dispose_Waste G cluster_waste_types Waste Segregation Experimental_Waste All Waste from Agent-17 Experiments Solid_Waste Contaminated Solids (Gloves, Gowns, etc.) Experimental_Waste->Solid_Waste Is it solid? Liquid_Waste Contaminated Liquids (Solutions, Media) Experimental_Waste->Liquid_Waste Is it liquid? Sharps_Waste Contaminated Sharps (Needles, Blades) Experimental_Waste->Sharps_Waste Is it a sharp?

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.